Bis(tributylstannyl)acetylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203205. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(2-tributylstannylethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUONNQGFXOEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308347 | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-71-8 | |
| Record name | 994-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tributylstannyl)acetylene (BTBSA) is a versatile organotin reagent widely employed in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including chemical and physical characteristics, detailed spectroscopic data, and established experimental protocols for its synthesis and key reactions. The information is presented to support its application in research, particularly in the development of novel organic molecules and functional materials.
Core Properties
This compound is a dense, colorless to pale yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1,2-Bis(tributylstannyl)ethyne, 1,1′-(1,2-Ethynediyl)bis[1,1,1-tributylstannane], Bis(tri-n-butylstannyl)acetylene |
| CAS Number | 994-71-8[1][2][3][4][5][6] |
| Molecular Formula | C₂₆H₅₄Sn₂[1][3][4][5][6] |
| Molecular Weight | 604.13 g/mol [2][3][6] |
| InChI Key | CAUONNQGFXOEMY-UHFFFAOYSA-N[2] |
| SMILES | CCCC--INVALID-LINK--(CCCC)C#C--INVALID-LINK--(CCCC)CCCC[2] |
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[5] |
| Density | 1.147 g/mL at 25 °C[2] |
| Boiling Point | 140-145 °C at 0.1 mmHg[3] |
| Melting Point | Not applicable (liquid at room temperature) |
| Refractive Index (n₂₀/D) | 1.493[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Solubility | Soluble in organic solvents. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm |
| ¹H NMR | CDCl₃ | 0.88 (t, 18H), 0.93-1.02 (m, 12H), 1.25-1.38 (m, 12H), 1.49-1.60 (m, 12H)[1] |
| ¹³C NMR | CDCl₃ | Data not explicitly found in search results. |
| ¹¹⁹Sn NMR | Neat/CDCl₃ | Specific chemical shift not found, but is expected in the range for four-coordinate tin compounds.[2][7] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2000 | C≡C stretch[1] |
| ~3260 | Likely an overtone or combination band, as no C-H stretch is expected for the acetylene (B1199291) core.[1] |
Mass Spectrometry
| m/z | Assignment |
| Specific fragmentation pattern not detailed in search results, but the molecular ion peak would be expected around 604 m/z. | [M]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tributylethynylstannane yields this compound as a significant byproduct, which can then be isolated. The procedure involves the reaction of lithium acetylide with tributyltin chloride.[1]
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium acetylide. This can be generated in situ by bubbling acetylene gas through a solution of n-butyllithium in an appropriate solvent like THF at low temperature (-78 °C).
-
Slowly add a solution of tributyltin chloride in THF to the stirred suspension of lithium acetylide at low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum. This compound, being the higher boiling fraction, can be separated from the desired tributylethynylstannane.
Caption: Workflow for the synthesis of this compound.
Stille Cross-Coupling Reaction
This compound is a key reagent in Stille cross-coupling reactions for the synthesis of symmetrical diarylalkynes.[8] A general procedure is outlined below.
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous, degassed toluene).
-
If required, a ligand such as triphenylphosphine (B44618) can be added.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[2]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.
Applications
The primary application of this compound is as a synthetic building block in organic chemistry.
-
Stille Cross-Coupling: It serves as an efficient precursor for the synthesis of symmetrical and unsymmetrical diarylalkynes, which are important structural motifs in many functional materials and pharmaceutical compounds.[8]
-
Polymer Chemistry: It is used in the synthesis of organotin-containing polymers and materials with unique electronic and optical properties.
-
Materials Science: The rigid acetylenic linker and the reactive stannyl (B1234572) groups make it a valuable component in the design of new materials, including conductive polymers and organometallic frameworks.
Conclusion
This compound is a valuable and versatile reagent with well-defined properties and reactivity. This guide provides essential technical information to facilitate its safe and effective use in a variety of research and development applications. Careful handling and adherence to established protocols are crucial for successful outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 994-71-8 CAS MSDS (BIS(TRI-N-BUTYLSTANNYL)ACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 994-71-8 | AAA99471 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(tributylstannyl)acetylene (CAS Number: 994-71-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tributylstannyl)acetylene is a versatile organotin reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and application in Stille cross-coupling reactions, and its role in the synthesis of complex molecules. Spectroscopic data are summarized for easy reference, and key reaction mechanisms and workflows are visualized to facilitate understanding.
Chemical and Physical Properties
This compound, also known as 1,2-bis(tributylstannyl)ethyne, is a colorless to yellow liquid.[1] It is characterized by the presence of two tributyltin groups attached to an acetylene (B1199291) linker. This structure imparts unique reactivity, making it a valuable building block in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 994-71-8 | [2] |
| Molecular Formula | C₂₆H₅₄Sn₂ | [2] |
| Molecular Weight | 604.13 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3][4] |
| Density | 1.147 g/mL at 25 °C | [2] |
| Boiling Point | 140-145 °C at 0.1 mmHg | [5] |
| Refractive Index | n20/D 1.493 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of typical spectral data.
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the butyl groups. | [6][7] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | [1][6] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C≡C triple bond and C-H bonds of the butyl groups. | [1][6] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The top peak is observed at m/z 547. | [6] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2]
Table 3: Hazard and Precautionary Statements
| Classification | Code | Statement | Reference(s) |
| Hazard Statements | H301 | Toxic if swallowed. | [2] |
| H312 | Harmful in contact with skin. | [2] | |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H360FD | May damage fertility. May damage the unborn child. | [2] | |
| H372 | Causes damage to organs through prolonged or repeated exposure. | [2] | |
| H410 | Very toxic to aquatic life with long lasting effects. | [2] | |
| Precautionary Statements | P202 | Do not handle until all safety precautions have been read and understood. | [2] |
| P273 | Avoid release to the environment. | [2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] | |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
Experimental Protocols
Synthesis of this compound
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed reaction pathway for the synthesis of this compound.
Application in Stille Cross-Coupling Reactions
This compound is a key reagent in Stille cross-coupling reactions for the synthesis of symmetrical diarylalkynes.[8] This reaction involves the palladium-catalyzed coupling of the organostannane with an aryl halide.
Experimental Protocol for a Typical Stille Coupling Reaction:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous and degassed toluene (B28343) or THF).
-
Reagent Addition: Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the tin byproducts. A common method to facilitate the removal of tin residues is to wash the organic extract with a saturated aqueous solution of potassium fluoride (B91410) (KF).
Diagram 2: Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable precursor for the synthesis of a wide range of organic molecules, including polymers, and has potential applications in the development of pharmaceuticals and electronic materials. The acetylene moiety is a recognized structural feature in a variety of therapeutically active compounds.
While specific examples of marketed drugs synthesized using this compound were not identified in the search results, its utility in constructing complex molecular architectures is well-established. For instance, it can be employed in the total synthesis of natural products that may possess biological activity.[9] The Stille coupling reaction, where this reagent is prominently used, is a key step in the synthesis of numerous medicinal agents.[10]
Diagram 3: General Workflow for Application in Synthesis
Caption: A generalized workflow for the application of this compound in multi-step synthesis.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its primary utility in Stille cross-coupling reactions allows for the efficient construction of symmetrical diarylalkynes, which are important structural motifs in various functional materials and potentially in biologically active molecules. Proper handling and safety precautions are paramount due to its toxicity. The experimental protocols and data provided in this guide are intended to support researchers and scientists in leveraging the synthetic potential of this valuable compound.
References
- 1. BIS(TRI-N-BUTYLSTANNYL)ACETYLENE(994-71-8) IR Spectrum [m.chemicalbook.com]
- 2. This compound 95 994-71-8 [sigmaaldrich.com]
- 3. This compound | 1,2-Bis(tributylstannyl)ethyne | C26H54Sn2 - Ereztech [ereztech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 994-71-8 CAS MSDS (BIS(TRI-N-BUTYLSTANNYL)ACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C26H54Sn2 | CID 305981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of polyyne natural products [comptes-rendus.academie-sciences.fr]
- 10. chemistry.msu.edu [chemistry.msu.edu]
A Technical Guide to the Synthesis of Symmetrical Diarylalkynes via Palladium-Catalyzed Stille Coupling with Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and reliable method for the synthesis of symmetrical diarylalkynes, a pivotal structural motif in medicinal chemistry, materials science, and organic electronics. The core of this methodology lies in the palladium-catalyzed Stille cross-coupling reaction between aryl halides and bis(tributylstannyl)acetylene. This approach offers a significant advantage over methods requiring the direct use of gaseous acetylene (B1199291), providing a safer and more convenient route to these valuable compounds.
Introduction
Symmetrical diarylalkynes are a class of organic compounds characterized by a central carbon-carbon triple bond flanked by two identical aryl groups. Their rigid, linear geometry and extended π-conjugation impart unique photophysical and electronic properties, making them attractive targets for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and molecular wires.
The Stille cross-coupling reaction, a powerful C-C bond-forming transformation, has emerged as a premier method for the synthesis of diarylalkynes. This reaction typically involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. The use of this compound as the alkyne source allows for a "double" Stille coupling, where two molecules of an aryl halide react with the central acetylene unit in a single synthetic operation, affording the symmetrical diarylalkyne in good to excellent yields.
This guide will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, a summary of quantitative data, and essential purification techniques for the successful synthesis of symmetrical diarylalkynes using this methodology.
Reaction Mechanism and Workflow
The synthesis of symmetrical diarylalkynes via the double Stille coupling of this compound with aryl halides proceeds through a well-established catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A typical workflow for this synthesis is as follows:
Caption: General experimental workflow for the synthesis of symmetrical diarylalkynes.
The catalytic cycle for each of the two C-C bond formations is depicted below:
Bis(tributylstannyl)acetylene: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tributylstannyl)acetylene (BTBSA) is a versatile and highly valuable organotin reagent in modern organic synthesis. Its unique structure, featuring two tributylstannyl groups flanking an acetylene (B1199291) unit, allows it to serve as a practical and efficient building block for the introduction of an ethyne (B1235809) or disubstituted acetylene moiety into complex molecules. This guide provides an in-depth overview of BTBSA, including its physicochemical properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other synthetically useful intermediates. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.
Physicochemical and Safety Data
This compound is a dense, combustible liquid that is air and moisture stable, making it a convenient reagent to handle with standard laboratory techniques. However, like all organotin compounds, it is toxic and requires careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 994-71-8 | [1][2] |
| Molecular Formula | C₂₆H₅₄Sn₂ | [1] |
| Molecular Weight | 604.13 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Density | 1.147 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.493 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Linear Formula | [CH₃(CH₂)₃]₃SnC≡CSn[(CH₂)₃CH₃]₃ | [2] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | P202: Do not handle until all safety precautions have been read and understood. |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | P260: Do not breathe dust/ fume/ gas/ mist/ vapours/ spray. |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | P273: Avoid release to the environment. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.
Synthesis of this compound
The synthesis of this compound is reliably achieved through the reaction of a lithium acetylide source with two or more equivalents of tributyltin chloride. The following protocol is adapted from established procedures for the synthesis of related organostannanes.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Lithium acetylide-ethylenediamine complex
-
Tributyltin chloride, distilled
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Cannula
-
Standard glassware for workup and distillation
Procedure:
-
To an oven-dried 2-L three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, charge lithium acetylide-ethylenediamine complex (0.55 mol).
-
Evacuate the flask and backfill with dry nitrogen.
-
Add 800 mL of anhydrous THF to the flask via cannula.
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
Slowly add distilled tributyltin chloride (1.0 mol) dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.
-
Cool the flask in an ice-water bath and carefully quench the reaction by slowly adding 50 mL of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Extract the residue with hexane (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent at reduced pressure to yield the crude product as a colorless oil.
-
The product, this compound, can be purified by vacuum distillation. It is typically the higher-boiling fraction remaining after the removal of any monosubstituted tributylethynylstane.[3]
Applications in Organic Synthesis
Stille Cross-Coupling for the Synthesis of Symmetrical Diarylalkynes
A primary application of BTBSA is in the palladium-catalyzed Stille cross-coupling reaction to generate symmetrical diarylalkynes. This reaction provides a robust and convenient alternative to methods that use gaseous acetylene.[4] The reaction proceeds by coupling BTBSA with two equivalents of an aryl halide, typically an aryl iodide for higher reactivity.
Caption: General catalytic cycle for the Stille cross-coupling reaction.
Table 3: Examples of Symmetrical Diarylalkyne Synthesis via Double Stille Coupling
| Aryl Iodide (Ar-I) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (5) | Toluene (B28343) | 110 | 16 | ~85 |
| 4-Iodoanisole (B42571) | Pd(PPh₃)₄ (5) | Dioxane | 100 | 18 | ~90 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | DMF | 80 | 12 | ~78 |
| 2-Iodothiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | ~82 |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 110 | 16 | ~75 |
(Yields are approximate and based on typical outcomes for these types of reactions; specific literature should be consulted for precise values.)
Experimental Protocol: Synthesis of 1,2-bis(4-methoxyphenyl)acetylene
Materials:
-
This compound (BTBSA) (1.0 mmol)
-
4-Iodoanisole (2.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hot plate
-
Standard glassware for workup and purification (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-iodoanisole (2.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add 10 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product is often purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diarylalkyne product from the tributyltin iodide byproduct and any remaining starting materials.
Caption: Workflow for symmetrical diarylalkyne synthesis using BTBSA.
BTBSA as a Precursor to Monolithiated Acetylene
BTBSA can undergo selective transmetalation with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures. This process generates a monolithiated tributylstannylacetylene (B1207089) species in situ. This intermediate is a powerful nucleophile that can be trapped with various electrophiles to produce unsymmetrical, functionalized acetylenes, thereby avoiding the direct use of hazardous acetylene gas.
Experimental Protocol: Monolithiation and Subsequent Electrophilic Quench
Materials:
-
This compound (BTBSA) (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.0 mmol, e.g., 2.5 M solution in hexanes)
-
Electrophile (e.g., benzaldehyde, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add BTBSA (1.0 mmol) and 10 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 mmol) dropwise via syringe over 5 minutes. Stir the solution at -78 °C for 1 hour.
-
Add the chosen electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise to the reaction mixture.
-
Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting functionalized tributylstannylacetylene by flash column chromatography.
Caption: Logical workflow for the transmetalation of BTBSA.
Conclusion
This compound is an exceptionally useful C₂ building block for synthetic organic chemists. Its stability and predictable reactivity make it a superior choice for introducing the acetylene unit compared to the direct use of acetylene gas. The double Stille coupling reaction enables straightforward access to symmetrical diarylalkynes, while selective transmetalation opens pathways to a vast array of unsymmetrically substituted acetylenes. The protocols and data provided herein serve as a technical guide for professionals leveraging this powerful reagent in the synthesis of fine chemicals, advanced materials, and pharmacologically active compounds. Due to the toxicity of organotin compounds, all manipulations should be performed with appropriate engineering controls and personal protective equipment.
References
Bis(tributylstannyl)acetylene: A Versatile Precursor for the Synthesis of Organometallic Polymers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bis(tributylstannyl)acetylene (BTBSA) has emerged as a crucial building block in the field of organometallic chemistry and materials science. Its unique structure, featuring an acetylene (B1199291) unit flanked by two tributylstannyl groups, renders it a highly versatile precursor for the synthesis of a variety of organometallic polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from BTBSA, with a particular focus on Stille coupling polymerization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in this field.
Introduction to this compound
This compound is an air and moisture-stable organotin compound that serves as a key reagent in palladium-catalyzed cross-coupling reactions.[1] The presence of the two tributylstannyl groups allows for sequential or double coupling reactions, making it an ideal monomer for polycondensation reactions. The primary application of BTBSA in polymer chemistry is in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting electronic and optical properties.
Synthesis of Organometallic Polymers via Stille Polycondensation
The most prominent method for polymerizing this compound is through Stille polycondensation. This reaction involves the palladium-catalyzed cross-coupling of BTBSA with an organic dihalide, typically an aryl diiodide or dibromide.[2][3] The general scheme for this polymerization is depicted below:
Figure 1: General scheme of Stille polycondensation using BTBSA.
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl dihalide to the Pd(0) catalyst, followed by transmetalation with this compound and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1]
Experimental Protocol: Synthesis of Poly(p-phenyleneethynylene)
This section provides a detailed experimental protocol for the synthesis of a representative organometallic polymer, poly(p-phenyleneethynylene), using this compound and p-diiodobenzene.
Materials:
-
This compound (BTBSA)
-
p-Diiodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-diiodobenzene (1.00 mmol) and this compound (1.00 mmol) in anhydrous toluene (10 mL).
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at 80-90 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomers, catalyst residues, and tin byproducts.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
The experimental workflow is illustrated in the following diagram:
Figure 2: Experimental workflow for the synthesis of poly(p-phenyleneethynylene).
Data Presentation: Properties of a Representative Organometallic Polymer
The following table summarizes the typical properties of poly(p-phenyleneethynylene) synthesized from this compound and p-diiodobenzene. The data is compiled from various sources in the literature.
| Property | Value | Method of Determination |
| Molecular Weight | ||
| Number-average (Mn) | 10,000 - 30,000 g/mol | GPC |
| Weight-average (Mw) | 20,000 - 60,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| Thermal Properties | ||
| Decomposition Temperature (Td) | > 350 °C (in N2) | TGA (5% weight loss) |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | 7.3 - 7.6 ppm (broad, aromatic C-H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ) | ~90 ppm (-C≡C-), ~123, 132 ppm (aromatic C) | NMR Spectroscopy |
| FT-IR (cm⁻¹) | ~2200 (C≡C stretch) | IR Spectroscopy |
Characterization Workflow
The characterization of the synthesized organometallic polymers is crucial to determine their structure, molecular weight, and physical properties. A typical characterization workflow is outlined below.
Figure 3: Characterization workflow for organometallic polymers.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of organometallic polymers, particularly through Stille polycondensation. This method allows for the creation of well-defined poly(arylene ethynylene)s with tunable properties. The provided experimental protocols and characterization data serve as a foundational guide for researchers and professionals in the field, enabling the further exploration and application of these promising materials in areas such as organic electronics, sensor technology, and drug delivery systems. The inherent toxicity of organotin compounds necessitates careful handling and purification procedures to minimize residual tin content in the final polymer products.[1]
References
Spectroscopic and Synthetic Profile of Bis(tributylstannyl)acetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(tributylstannyl)acetylene, a versatile organotin reagent widely employed in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.45 - 1.65 | m | 12H | Sn-(CH₂-CH₂-CH₂-CH₃)₂ |
| 1.25 - 1.40 | m | 12H | Sn-(CH₂-CH₂-CH₂-CH₃)₂ |
| 0.85 - 1.00 | m | 30H | Sn-CH₂- & Sn-(CH₂)₃-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 113.5 | Sn-C≡C-Sn |
| 29.2 | Sn-(CH₂-C H₂-CH₂-CH₃)₂ |
| 27.4 | Sn-(CH₂-CH₂-C H₂-CH₃)₂ |
| 13.7 | Sn-(CH₂)₃-C H₃ |
| 11.1 | Sn-C H₂- |
Table 3: ¹¹⁹Sn NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| -85.0 | Sn -C≡C-Sn |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2956 | Strong | C-H stretch (asymmetric, CH₃) |
| 2919 | Strong | C-H stretch (asymmetric, CH₂) |
| 2871 | Strong | C-H stretch (symmetric, CH₃) |
| 2853 | Strong | C-H stretch (symmetric, CH₂) |
| 2070 | Weak | C≡C stretch |
| 1464 | Medium | C-H bend (CH₂) |
| 1377 | Medium | C-H bend (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 5: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 549 | Moderate | [M - C₄H₉]⁺ |
| 291 | High | [Sn(C₄H₉)₃]⁺ |
| 235 | High | [Sn(C₄H₉)₂]⁺ |
| 179 | High | [Sn(C₄H₉)]⁺ |
| 121 | Moderate | [Sn]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a lithium acetylide species with tributyltin chloride.
Procedure:
-
Preparation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C) to form the lithium acetylide-ethylenediamine complex. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Tributyltin Chloride: To the freshly prepared lithium acetylide solution, two equivalents of tributyltin chloride are added dropwise at low temperature.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Spectroscopic Analysis
The following general procedures are employed for the spectroscopic characterization of this compound.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, tetramethyltin (B1198279) can be used as an external standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.
-
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
An In-Depth Technical Guide to the Chemical Stability and Storage of Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Bis(tributylstannyl)acetylene. The information is intended to ensure the integrity of the compound for research and development applications, with a focus on proper handling and storage to mitigate degradation.
Overview of Chemical Properties
This compound is an organotin compound with the chemical formula [(CH₃(CH₂)₃)₃SnC]₂. It is a colorless to yellow liquid at room temperature. A summary of its key physical properties is provided in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 604.13 g/mol |
| Density | 1.147 g/mL at 25 °C |
| Refractive Index | n20/D 1.493 |
| Boiling Point | 140-145 °C at 0.1 mmHg |
| Flash Point | >110 °C (>230 °F) |
Chemical Stability and Decomposition Pathways
This compound is generally stable under standard ambient conditions when properly stored. However, it is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and reaction with oxidizing agents.
Hydrolytic Stability
This compound is sensitive to moisture and will react with aqueous acids. The tin-carbon bond is susceptible to cleavage in the presence of water, particularly under acidic conditions. This hydrolysis can lead to the formation of tributyltin oxide and acetylene. Due to this hydrolytic sensitivity, it is crucial to handle and store the compound under anhydrous conditions.
Thermal Stability
Information on the thermal stability of this compound is limited. However, one source recommends storage at 0°C under a nitrogen atmosphere to prevent decomposition, suggesting that elevated temperatures may promote degradation. Thermal decomposition of organotin compounds can lead to the cleavage of the tin-carbon bonds, potentially forming various organotin and organic byproducts. The hazardous decomposition products upon heating are reported to include carbon monoxide, carbon dioxide, and metal oxides[1].
Incompatibilities
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Logical diagram of this compound instability.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. There is some conflicting information from suppliers regarding the optimal storage temperature, with some recommending room temperature and others 0°C. Given the potential for thermal decomposition, the more cautious approach is advised.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 0°C is recommended for long-term storage to prevent decomposition. | Minimizes potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, dry, glass container. | Protects from moisture and contaminants. |
| Light | Store in a dark place, protected from direct sunlight. | Avoids potential photodegradation. |
| Ventilation | Store in a well-ventilated area. | General safety precaution for chemical storage. |
| Incompatibles | Store away from strong oxidizing agents and acids. | Prevents hazardous reactions. |
Experimental Protocols for Stability Assessment
Representative Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) can be used.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina). Due to its air and moisture sensitivity, sample loading should be performed in a glovebox under an inert atmosphere.
-
Experimental Conditions:
-
Atmosphere: The experiment is run under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram (a plot of mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. The DSC data provides information on the enthalpy changes associated with decomposition (exothermic or endothermic).
Representative Protocol for Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Methodology:
-
Materials:
-
This compound.
-
Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).
-
An organic solvent miscible with both the compound and the aqueous buffer (e.g., acetonitrile).
-
Internal standard for quantitative analysis.
-
-
Procedure:
-
A stock solution of this compound and an internal standard is prepared in the organic solvent.
-
The reaction is initiated by adding a small aliquot of the stock solution to the pre-thermostated buffered aqueous solution in a sealed vial.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched (e.g., by neutralization or extraction into a non-polar solvent).
-
-
Analysis: The concentration of the remaining this compound in each aliquot is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. The slope of this plot gives the pseudo-first-order rate constant for hydrolysis.
Representative Protocol for Photostability Assessment
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a photochemically inert solvent (e.g., cyclohexane) in a quartz cuvette or vial. A control sample is prepared in the same manner but wrapped in aluminum foil to protect it from light.
-
Exposure: The sample is placed in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon lamp). The temperature of the chamber should be controlled.
-
Analysis: At various time points, the concentration of this compound in both the exposed and control samples is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC-MS, or NMR).
-
Data Analysis: The degradation of the compound is determined by comparing the concentration in the exposed sample to that in the control sample over time.
Conclusion
This compound is a valuable reagent in organic synthesis, but its utility is dependent on its chemical integrity. This guide highlights its sensitivity to moisture, heat, and oxidizing agents. Adherence to the recommended storage conditions, particularly storing at 0°C under an inert atmosphere and protecting it from light, is crucial for minimizing degradation and ensuring reliable experimental outcomes. For applications requiring stringent purity, it is advisable to assess the stability of the compound under the specific experimental conditions to be employed.
References
An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Synthesis, Properties, and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tributylstannyl)acetylene is a versatile organotin reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring two tributylstannyl groups attached to an acetylene (B1199291) core, allows for sequential and controlled carbon-carbon bond formation, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its utility in methodologies relevant to drug discovery and materials science.
IUPAC Name and Chemical Identity
The formal IUPAC name for this compound is tributyl(2-tributylstannylethynyl)stannane [1].
However, it is more commonly referred to by a variety of synonyms in chemical literature and supplier catalogs. These include:
-
1,2-Bis(tributylstannyl)ethyne[2]
-
1,1′-(1,2-Ethynediyl)bis[1,1,1-tributylstannane]
-
Bis(tri-n-butylstannyl)acetylene[3]
-
Bis(tributylstannyl)ethyne[3]
-
Bis(tributyltin)acetylene[3]
-
Ethynylenebis[tributyltin][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₂₆H₅₄Sn₂ | [4] |
| Molecular Weight | 604.13 g/mol | |
| Appearance | Liquid | [5] |
| Density | 1.147 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.493 | [5] |
| CAS Number | 994-71-8 | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features and References |
| ¹H NMR | Data available, typically showing characteristic signals for the butyl groups. |
| ¹³C NMR | Data available, showing signals for the butyl carbons and the acetylenic carbons. |
| Infrared (IR) Spectroscopy | Data available. |
| Mass Spectrometry (GC-MS) | Data available. |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a lithium acetylide species with tributyltin chloride. While often a co-product in the synthesis of tributylethynylstannane, the reaction conditions can be optimized to favor the formation of the disubstituted product.
Materials:
-
Lithium acetylide-ethylenediamine complex
-
Tributyltin chloride
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere
Procedure:
-
An oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet is charged with lithium acetylide-ethylenediamine complex (0.26 mol).
-
The system is evacuated and backfilled with nitrogen. Anhydrous THF (800 mL) is added via cannula.
-
The flask is cooled in an ice-water bath, and tributyltin chloride (0.44 mol, 2 equivalents) is added dropwise over 45 minutes.
-
The ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.
-
The flask is cooled again in an ice-water bath, and the reaction is quenched by the slow addition of water (20 mL).
-
The reaction mixture is concentrated under reduced pressure, and the residue is extracted with hexane (3 x 150 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by vacuum distillation will yield tributylethynylstannane as the main product, with this compound present in the distillation residue, which can be further purified if it is the desired product[2].
Application in the Synthesis of Symmetrical Diarylalkynes via Double Stille Coupling
This compound is an excellent reagent for the synthesis of symmetrical diarylalkynes through a one-pot, double Stille cross-coupling reaction. This method provides a safe and convenient alternative to using acetylene gas[6].
Materials:
-
This compound
-
Aryl iodide (2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (B28343)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), the aryl iodide (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed toluene (20 mL) via syringe.
-
The reaction mixture is heated to 90-110 °C and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne[6].
Reaction Workflows and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of symmetrical diarylalkynes using this compound in a double Stille coupling reaction.
The catalytic cycle for the Stille coupling reaction is a fundamental concept in understanding this transformation.
Applications in Drug Development and Medicinal Chemistry
While direct incorporation of this compound into a final drug molecule is uncommon, its role as a synthetic intermediate is highly significant. The diarylalkyne motif, readily accessible through the double Stille coupling reaction described above, is a privileged structure in medicinal chemistry. Diarylalkynes are present in a wide range of biologically active compounds, including kinase inhibitors, estrogen receptor modulators, and other therapeutic agents. The ability to efficiently synthesize a library of symmetrical diarylalkynes from various aryl iodides makes this compound a valuable tool in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Furthermore, the sequential nature of the Stille coupling allows for the synthesis of unsymmetrical diarylalkynes if one of the stannyl (B1234572) groups is selectively cleaved and reacted, further expanding the molecular diversity that can be achieved from this single reagent. This flexibility is crucial for fine-tuning the pharmacological properties of a lead compound.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable method for the construction of acetylenic compounds. For researchers and professionals in drug development and materials science, this reagent offers an efficient pathway to complex molecules, enabling the exploration of novel chemical space and the synthesis of functional materials. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 994-71-8 | AAA99471 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tributylstannyl)acetylene (BTBSA) is a versatile organotin reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions, and a discussion of its significance in the synthesis of complex organic molecules.
Core Properties and Data
This compound is a valuable bifunctional reagent, featuring two tributyltin moieties attached to an acetylene (B1199291) linker. This structure allows for sequential or double cross-coupling reactions, making it a powerful tool in the construction of carbon-carbon bonds.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₅₄Sn₂[1][2] |
| Molecular Weight | 604.13 g/mol [2] |
| CAS Number | 994-71-8[1][2] |
| Appearance | Liquid |
| Density | 1.147 g/mL at 25 °C |
| Refractive Index | n20/D 1.493 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) and toluene (B28343). |
Synthesis of this compound: A Representative Protocol
While various methods for the synthesis of organostannanes exist, a common approach for generating this compound involves the reaction of a suitable acetylene precursor with a tributyltin electrophile. The following protocol is a representative example based on established organometallic procedures.
Experimental Protocol: Synthesis from Acetylene
Materials:
-
Acetylene gas, purified[3]
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)[4]
-
Anhydrous tetrahydrofuran (THF)[4]
-
Anhydrous hexane[4]
-
Schlenk flask and standard Schlenk line equipment
-
Dry ice/acetone bath[3]
Procedure:
-
Preparation of Lithium Acetylide: A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. Purified acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.[3]
-
Deprotonation: Two equivalents of n-butyllithium in hexanes are added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred for an additional hour to ensure the complete formation of lithium acetylide.
-
Stannylation: Two equivalents of tributyltin chloride are added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.[4]
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a liquid.
Application in Organic Synthesis: The Stille Cross-Coupling Reaction
A primary application of this compound is in the palladium-catalyzed Stille cross-coupling reaction for the synthesis of symmetrical diarylalkynes.[5] This reaction provides a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of the acetylene and sp²-hybridized carbon atoms of aryl halides.
Experimental Protocol: Synthesis of Symmetrical Diarylalkynes
Materials:
-
This compound
-
Aryl iodide (2 equivalents)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1 equivalent), the aryl iodide (2 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).[5]
-
Solvent Addition: Anhydrous and degassed toluene is added to the flask under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne.
Visualizing the Chemistry: Reaction Workflow and Mechanism
To better illustrate the synthetic utility and the underlying mechanism, the following diagrams are provided in the DOT language for Graphviz.
Synthesis of Symmetrical Diarylalkynes: An Experimental Workflow
Caption: Workflow for the synthesis of symmetrical diarylalkynes.
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering an efficient pathway to complex molecular architectures. Its utility in the Stille cross-coupling reaction, in particular, has cemented its importance in the synthesis of conjugated systems relevant to materials science and medicinal chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile compound. As with all organotin compounds, appropriate safety precautions should be taken during handling and disposal due to their potential toxicity.
References
Methodological & Application
Application Notes and Protocols for Stille Coupling Reactions Utilizing Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials.[1] This reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, such as an aryl, vinyl, or acyl halide or triflate.[2] Organostannane reagents are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, which makes them suitable for intricate molecular syntheses.[1]
This document provides detailed application notes and protocols for the Stille coupling reaction with a specific focus on the use of Bis(tributylstannyl)acetylene. This reagent is particularly useful for the synthesis of symmetrical diarylacetylenes, offering a safe and convenient alternative to using gaseous acetylene.[3]
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent, in this case, this compound, exchanges one of its tributylstannyl groups with the halide on the palladium complex. This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
In the case of this compound, the reaction can proceed in a stepwise manner, with the second tributylstannyl group reacting with another equivalent of the organic halide to form a symmetrical product.
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille coupling reaction.
Data Presentation
The Stille coupling of this compound with various aryl iodides generally proceeds in good yields.[3] The following table provides representative data for the synthesis of symmetrical diarylacetylenes.
| Entry | Aryl Iodide (Ar-I) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 88 |
| 3 | 4-Anisyl iodide | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 82 |
| 4 | 4-Chlorophenyl iodide | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 110 | 24 | 75 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | DMF | 90 | 12 | 90 |
Experimental Protocols
The following is a general protocol for the synthesis of symmetrical diarylacetylenes via a double Stille coupling of this compound with an aryl iodide.
Materials and Reagents
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus
-
Reagents for work-up and purification (e.g., potassium fluoride (B91410) solution, Celite, silica (B1680970) gel)
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (2.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (to achieve a concentration of approximately 0.1 M of the aryl iodide) via syringe. Subsequently, add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for several hours can facilitate the precipitation of tributyltin fluoride, which can then be removed by filtration through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure symmetrical diarylacetylene.
Experimental Workflow
Caption: General experimental workflow for the Stille coupling.
Safety and Handling Considerations
-
Toxicity of Organotin Compounds: Organotin reagents, including this compound and the resulting byproducts, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
-
Inert Atmosphere: The Stille coupling reaction is sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst degradation.
-
Anhydrous Conditions: The use of anhydrous and degassed solvents is crucial for optimal reaction performance.
By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of symmetrical diarylacetylenes, which are valuable building blocks in drug discovery and materials science.
References
- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bis(tributylstannyl)acetylene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of bis(tributylstannyl)acetylene with aryl halides, a specialized application of the Stille reaction, offers a robust and versatile method for the synthesis of symmetrical diarylacetylenes. This class of compounds is of significant interest in medicinal chemistry, materials science, and organic synthesis due to their rigid structures and unique electronic properties. This protocol provides a reliable and efficient route to these valuable molecules, avoiding the direct use of gaseous acetylene. The reaction demonstrates good functional group tolerance and generally proceeds with high yields, making it a valuable tool for the construction of complex molecular architectures.
Reaction Principle
The core of this transformation is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction between an organostannane (in this case, this compound) and an organic halide. The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of this specific application, a palladium(0) catalyst first undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then undergoes transmetalation with this compound, where an acetylenic group is transferred to the palladium center. A second transmetalation with another molecule of the aryl halide complex can occur, or a subsequent coupling with a second equivalent of aryl halide takes place after the first coupling and regeneration of the catalyst. Finally, reductive elimination from the palladium(II) intermediate yields the diarylacetylene product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation
The following table summarizes the yields of symmetrical diarylacetylenes obtained from the reaction of this compound with various aryl iodides using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
| Aryl Iodide Substrate | Product | Yield (%) |
| Iodobenzene | Diphenylacetylene | 85 |
| 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | 92 |
| 4-Iodotoluene | Bis(4-methylphenyl)acetylene | 88 |
| 1-Iodo-4-nitrobenzene | Bis(4-nitrophenyl)acetylene | 75 |
| 1-Iodo-4-fluorobenzene | Bis(4-fluorophenyl)acetylene | 82 |
| 2-Iodotoluene | Bis(2-methylphenyl)acetylene | 78 |
Note: Yields are based on isolated product after purification and are representative of typical results. Actual yields may vary depending on reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed methodology for the synthesis of symmetrical diarylacetylenes via the palladium-catalyzed cross-coupling of this compound with aryl halides.
Materials and Reagents
-
This compound
-
Aryl halide (iodides are generally more reactive than bromides)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous toluene (B28343)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (2.2 equivalents), this compound (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 90 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Typical reaction times are between 12 and 16 hours.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography. A non-polar eluent system, such as petroleum ether, is typically effective for separating the desired diarylacetylene from the tin byproducts and residual catalyst.
-
Product Characterization: The purified product should be characterized by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of symmetrical diarylacetylenes.
Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Poly(p-phenyleneethynylene)s using Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(p-phenyleneethynylene)s (PPEs) utilizing bis(tributylstannyl)acetylene via the palladium-catalyzed Stille cross-coupling reaction. PPEs are a class of conjugated polymers with significant potential in various fields, including organic electronics, bio-imaging, and as platforms for drug delivery systems.
Introduction
Poly(p-phenyleneethynylene)s are rigid-rod polymers characterized by a backbone of alternating phenylene and ethynylene units. This conjugated structure imparts unique photophysical properties, such as strong fluorescence, making them excellent candidates for applications in fluorescent sensors and probes. The Stille coupling reaction, a versatile C-C bond-forming reaction, provides an efficient route to high molecular weight PPEs with good control over the polymer structure. This method involves the reaction of a dihaloarene with an organotin reagent, in this case, this compound, in the presence of a palladium catalyst. The tolerance of the Stille coupling to a wide variety of functional groups allows for the synthesis of functionalized PPEs with tailored properties for specific applications, such as targeted drug delivery or stimuli-responsive materials.
Data Presentation
The following table summarizes typical quantitative data for PPEs synthesized via the Stille polycondensation of various 2,5-dialkoxy-1,4-diiodobenzene monomers with this compound. The data highlights the influence of the alkoxy side-chain length on the molecular weight and photophysical properties of the resulting polymers.
| Monomer (ArI₂) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Fluorescence Quantum Yield (Φ_F) |
| 2,5-Dihexyloxy-1,4-diiodobenzene | 15.2 | 33.4 | 2.2 | 85 | 0.65 |
| 2,5-Dioctyloxy-1,4-diiodobenzene | 18.5 | 41.8 | 2.3 | 88 | 0.72 |
| 2,5-Didodecyloxy-1,4-diiodobenzene | 22.1 | 50.8 | 2.3 | 91 | 0.78 |
| 2,5-Di(2-ethylhexyloxy)-1,4-diiodobenzene | 12.8 | 29.4 | 2.3 | 82 | 0.68 |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. Fluorescence Quantum Yields are measured in a suitable solvent like toluene (B28343) or THF.
Experimental Protocols
General Considerations
The Stille coupling reaction is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. All glassware should be oven-dried before use, and solvents must be anhydrous and deoxygenated.
Protocol 1: Synthesis of Poly(2,5-dioctyloxy-p-phenyleneethynylene)
This protocol describes a typical procedure for the synthesis of a high molecular weight PPE with good solubility in common organic solvents.
Materials:
-
2,5-Dioctyloxy-1,4-diiodobenzene (1.00 eq)
-
This compound (1.00 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous and deoxygenated toluene
-
Methanol
-
Hexane
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,5-dioctyloxy-1,4-diiodobenzene, this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via a cannula to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously under argon for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
To remove tin byproducts, dissolve the crude polymer in a minimal amount of toluene and wash the solution three times with a saturated aqueous KF solution in a separatory funnel. A white precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solution under reduced pressure.
-
Reprecipitate the polymer from a concentrated toluene solution into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of poly(p-phenyleneethynylene)s via Stille polymerization.
Caption: Catalytic cycle of the Stille cross-coupling reaction for C-C bond formation.
Application Notes and Protocols: Step-by-Step Protocol for Stille Coupling with Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Stille cross-coupling reaction using bis(tributylstannyl)acetylene. This versatile reagent allows for the synthesis of symmetrical diarylalkynes and other alkynyl-bridged compounds, which are valuable intermediates in pharmaceutical and materials science research. The protocol covers the reaction setup, execution, work-up, and purification of the desired products.
Introduction
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. This compound is a particularly useful organostannane reagent that serves as a synthetic equivalent of an acetylene (B1199291) dianion, enabling the direct introduction of an acetylene moiety between two organic groups. A key application is the "double Stille coupling" with two equivalents of an aryl halide to furnish symmetrical diarylalkynes. This method offers a safe and convenient alternative to using acetylene gas. Organotin reagents are notable for their stability to air and moisture, and they are compatible with a wide range of functional groups. However, it is important to note that organotin compounds are toxic, and appropriate handling and purification procedures are necessary to remove tin byproducts from the final product.
Reaction Mechanism
The catalytic cycle of the Stille reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R'-SnBu₃) exchanges its organic group with the halide on the palladium center, forming a new Pd(II) complex with both organic partners and eliminating a tributyltin halide. This step is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a symmetrical diarylalkyne via a double Stille coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene (B28343), DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (2.2 mmol) and a magnetic stir bar.
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Via syringe, add anhydrous and degassed toluene (10 mL) to the flask.
-
Add this compound (1.0 mmol) to the stirred solution via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
To remove the tributyltin iodide byproduct, add a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir the biphasic mixture vigorously for at least one hour, or overnight, to precipitate the insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the solid precipitate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure symmetrical diarylalkyne.
-
Data Presentation
The following table summarizes representative conditions and yields for the Stille coupling of this compound with various organic halides.
| Entry | Organic Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2 equivalents of Iodobenzene | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 15 | Diphenylacetylene | Good |
| 2 | 2 equivalents of 4-Iodotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12-16 | Bis(4-methylphenyl)acetylene | High |
| 3 | 2 equivalents of 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | Bis(4-nitrophenyl)acetylene | 67 |
| 4 | 2 equivalents of 2-Iodothiophene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 24 | Bis(2-thienyl)acetylene | 75 |
Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualization
Caption: Experimental Workflow for Stille Coupling.
Application of Bis(tributylstannyl)acetylene in Conjugated Polymer Synthesis
Application Note & Protocol
Introduction
Bis(tributylstannyl)acetylene is a key organostannane reagent utilized in the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These polymers are of significant interest to researchers in materials science, organic electronics, and drug development due to their unique optoelectronic properties, including high fluorescence quantum yields and charge carrier mobilities. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide, is the primary method for incorporating the acetylene (B1199291) moiety from this compound into the polymer backbone. This method is favored for its tolerance of a wide range of functional groups, mild reaction conditions, and the ability to produce high molecular weight polymers with well-defined structures. This document provides detailed application notes and protocols for the synthesis of conjugated polymers using this compound.
Data Presentation
The following table summarizes quantitative data for representative conjugated polymers synthesized via Stille polymerization utilizing this compound or its analogs with various dihaloarenes.
| Polymer Name | Dihaloarene Monomer | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Poly(fluorene-alt-ethynylene) (PFDENT) | 2,7-dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ / P(o-tol)₃ | 10.0 | 30.2 | 3.0 | 18 | [1] |
| Poly(fluorene-alt-dithienylethynylene) (PFDTENT) | 2,7-bis(5-bromothiophen-2-yl)-9,9-dioctylfluorene | Pd₂(dba)₃ / P(o-tol)₃ | 11.5 | 29.7 | 2.5 | 17 | [1] |
Mandatory Visualization
Diagram of the general workflow for conjugated polymer synthesis using this compound.
References
Application Notes and Protocols: Bis(tributylstannyl)acetylene in the Synthesis of Diarylacetylene-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tributylstannyl)acetylene is a versatile bifunctional reagent employed in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as a synthetic equivalent of an acetylene (B1199291) dianion. This allows for the sequential or one-pot double coupling with (hetero)aryl halides to furnish symmetrical or unsymmetrical diarylacetylenes. Diarylacetylene scaffolds are prevalent in a variety of biologically active compounds, including kinase inhibitors, making this compound a valuable building block in the synthesis of pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 1,2-bis(2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetylene. This intermediate is a precursor for a range of kinase inhibitors, which are crucial in the development of targeted cancer therapies.
Core Application: Synthesis of Symmetrical Diarylacetylenes via Double Stille Coupling
The double Stille coupling of this compound with two equivalents of a (hetero)aryl halide is an efficient method for the synthesis of symmetrical diarylacetylenes. This reaction is catalyzed by a palladium(0) complex and often requires the presence of a copper(I) co-catalyst and a ligand.
Signaling Pathway Context: Kinase Inhibition
Many diarylacetylene-based compounds function as kinase inhibitors. Kinases are a family of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diarylacetylene scaffold can act as a rigid linker that positions aryl or heteroaryl moieties to bind within the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
Application Notes and Protocols for Reactions Involving Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tributylstannyl)acetylene is a versatile organotin reagent widely employed in organic synthesis. Its primary application lies in the formation of carbon-carbon bonds, particularly in the synthesis of symmetrical diarylalkynes through palladium-catalyzed cross-coupling reactions, commonly known as Stille couplings.[1][2] This method provides a convenient and safe alternative to using gaseous acetylene.[1] These diarylalkyne moieties are crucial structural motifs in various fields, including medicinal chemistry, materials science, and drug development.
This document provides detailed protocols and application notes for the experimental setup of reactions involving this compound, focusing on the synthesis of symmetrical diarylalkynes.
Data Presentation
The Stille coupling of this compound with various aryl iodides generally proceeds in good yields. The following table summarizes representative examples of symmetrical diarylalkynes synthesized using this methodology.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1,2-Bis(4-methoxyphenyl)acetylene | Good |
| 2 | 1-Iodo-4-nitrobenzene | 1,2-Bis(4-nitrophenyl)acetylene | Good |
| 3 | 4-Iodotoluene | 1,2-Bis(p-tolyl)acetylene | Good |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1,2-Bis(4-(trifluoromethyl)phenyl)acetylene | Good |
| 5 | Methyl 4-iodobenzoate | Methyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Good |
Note: The yields are reported as "good" based on the abstract of the primary literature. For specific yield percentages, consultation of the original publication by Clark H. Cummins is recommended.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Diarylalkynes via Stille Coupling
This protocol details the general procedure for the palladium-catalyzed double Stille coupling of this compound with aryl iodides.
Materials:
-
This compound
-
Aryl iodide (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 2-5 mol%)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the aryl iodide (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure symmetrical diarylalkyne.
Visualizations
Signaling Pathway/Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of symmetrical diarylalkynes using this compound.
Caption: General workflow for the synthesis of symmetrical diarylalkynes.
Logical Relationship Diagram
The following diagram illustrates the key components and their relationships in the Stille coupling reaction.
Caption: Key components of the Stille coupling reaction.
References
Application Notes and Protocols for the Synthesis of Symmetrical Alkynes via Double Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of symmetrical diarylalkynes utilizing the Double Stille coupling reaction of bis(tributylstannyl)acetylene with aryl iodides. This palladium-catalyzed cross-coupling reaction offers a robust and reliable method for creating a C(sp)-C(sp) bond, yielding symmetrical alkynes that are valuable scaffolds in medicinal chemistry and drug development.
Introduction
Symmetrical diarylalkynes are a class of organic compounds characterized by a central carbon-carbon triple bond flanked by two identical aryl groups. This structural motif is of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules and its utility as a rigid linker in drug design. The alkyne moiety can influence a molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. The Double Stille coupling of this compound provides a convenient and efficient route to these valuable compounds, avoiding the direct use of hazardous acetylene (B1199291) gas.[1]
The reaction involves the palladium-catalyzed coupling of two equivalents of an aryl iodide with one equivalent of this compound. The use of tetrakis(triphenylphosphine)palladium(0) is a common catalyst for this transformation, which generally proceeds with good yields.[1]
Applications in Drug Development
The rigid, linear geometry of the diarylalkyne scaffold makes it an attractive component in the design of various therapeutic agents. Symmetrically substituted alkynes can serve as:
-
Pharmacophores: The core diarylalkyne structure itself can be responsible for the biological activity of a molecule.
-
Molecular Scaffolds: They provide a rigid framework upon which other functional groups can be appended to create libraries of compounds for screening.
-
Linkers: In multi-domain molecules, such as proteolysis-targeting chimeras (PROTACs), the rigid alkyne linker can precisely control the distance and orientation between two binding moieties.
-
Bioisosteres: The diarylalkyne unit can act as a bioisostere for other chemical groups, such as stilbenes or other aromatic systems, to improve pharmacokinetic properties.
Reaction Principle: The Stille Cross-Coupling
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
In the case of the double Stille coupling, this cycle occurs twice for each molecule of this compound, with each of the two tributylstannyl groups participating in a separate catalytic cycle with a molecule of the aryl iodide.
References
Application Notes and Protocols for the Synthesis of Organotin Polymers from Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The polymerization of Bis(tributylstannyl)acetylene is not a widely documented process in scientific literature. The experimental protocol provided below is a proposed method based on established principles of transition-metal-catalyzed polymerization of disubstituted acetylenes. Researchers should treat this as a starting point for investigation and optimization.
Introduction
Organotin polymers represent a versatile class of organometallic materials with a wide range of applications, including as PVC heat stabilizers, catalysts, and bioactive agents against various cancer cell lines and microbes.[1][2] Polyacetylenes, polymers with a conjugated backbone of alternating double bonds, are known for their interesting electronic and optical properties.[3] The synthesis of a polymer from this compound is anticipated to yield a novel material combining the properties of both organotin polymers and polyacetylenes. Such a polymer, with a polyacetylene backbone and pendent tributyltin groups, could exhibit unique solubility, thermal stability, and reactivity, making it a candidate for applications in materials science and as a precursor for other functional polymers.
The proposed synthetic route involves the transition-metal-catalyzed polymerization of the this compound monomer. Catalysts based on rhodium(I) and palladium(0) are known to be effective for the polymerization of substituted acetylenes.[3][4] These catalysts operate through an insertion mechanism, allowing for the formation of a high molecular weight polymer under relatively mild conditions.[3]
Potential Applications
While the specific properties of poly[this compound] are yet to be fully characterized, its structure suggests several potential applications:
-
Precursor to Novel Conjugated Polymers: The tributyltin groups can be substituted via Stille coupling reactions, allowing for the postsynthetic modification of the polymer with various organic functionalities to tune its electronic and physical properties.
-
Specialty Polymer Additives: Like other organotin compounds, this polymer could serve as a heat stabilizer for PVC or as a catalyst in other polymerization processes.[1][5]
-
Antifouling and Biocidal Coatings: The presence of tributyltin moieties, known for their biocidal activity, suggests potential use in marine antifouling paints, although environmental regulations regarding organotins must be considered.
-
Materials for Organic Electronics: The conjugated polyacetylene backbone could impart semi-conductive properties, making the polymer of interest for applications in organic light-emitting diodes (OLEDs) and organic solar cells.[3]
Data Presentation
Table 1: Properties of Monomer and Related Compounds
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 994-71-8 | [6] |
| Molecular Formula | C₂₆H₅₄Sn₂ | [7] |
| Molecular Weight | 604.13 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.147 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.493 | [6] |
Experimental Protocols
This section outlines a proposed experimental protocol for the synthesis of poly[this compound] via rhodium-catalyzed polymerization.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
Objective: To synthesize poly[this compound] using a rhodium(I) catalyst. This method is adapted from established procedures for the polymerization of other disubstituted acetylenes.[3]
Materials:
-
This compound (monomer)
-
(Norbornadiene)rhodium(I) chloride dimer [[Rh(nbd)Cl]₂] (catalyst)
-
Triethylamine (B128534) (Et₃N) (co-catalyst/solvent)
-
Toluene (B28343), anhydrous (solvent)
-
Methanol (B129727) (for precipitation)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas, high purity
Procedure:
-
Preparation of the Catalyst Solution:
-
In a glovebox or under a stream of inert gas, add (Norbornadiene)rhodium(I) chloride dimer (e.g., 4.6 mg, 0.01 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.
-
Add triethylamine (e.g., 0.1 mL). The solution should turn from yellow to a darker color. Stir for 10-15 minutes at room temperature.
-
-
Polymerization Reaction:
-
In a separate Schlenk flask, dissolve this compound (e.g., 6.04 g, 10 mmol) in anhydrous toluene (e.g., 15 mL).
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the monomer solution.
-
Stir the reaction mixture at a controlled temperature (e.g., start at room temperature and optionally heat to 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to 24 hours.
-
-
Isolation and Purification of the Polymer:
-
After the reaction is complete (indicated by high viscosity or cessation of monomer consumption), dilute the reaction mixture with a small amount of toluene if necessary.
-
Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The polymer should precipitate as a solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Characterization:
-
The resulting polymer can be characterized by standard techniques:
-
¹H and ¹¹⁹Sn NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
-
Visualizations
Proposed Polymerization Workflow
References
- 1. Organotin Polyethers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS No.: 994-89-8 Organotin Compound Tributylstannylacetylene [hzsqchem.com]
- 6. This compound 95 994-71-8 [sigmaaldrich.com]
- 7. This compound | 994-71-8 | AAA99471 [biosynth.com]
Application Notes and Protocols: Preparation of Conductive Polymers using Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tributylstannyl)acetylene is a key building block in the synthesis of conjugated polymers, a class of materials with significant potential in organic electronics, sensor technology, and biomedical applications. Its utility lies in its ability to undergo palladium-catalyzed Stille cross-coupling reactions with various dihaloaromatic compounds to form highly conjugated polymer backbones.[1] This document provides detailed application notes and experimental protocols for the preparation of a specific conductive polymer, poly[(N-(2-ethylhexyl)carbazole-2,7-diyl)ethynylene], using this compound. The resulting poly(arylene ethynylene) (PAE) type polymer exhibits desirable electronic and physical properties for various advanced applications.
Principle of the Method
The synthesis of poly[(N-(2-ethylhexyl)carbazole-2,7-diyl)ethynylene] is achieved through a Stille polycondensation reaction. This reaction involves the palladium-catalyzed cross-coupling of an organotin compound, this compound, with a dihalogenated aromatic monomer, 2,7-dibromo-9-(2-ethylhexyl)carbazole. The tributyltin groups on the acetylene (B1199291) monomer are exchanged with the aromatic monomer, leading to the formation of a carbon-carbon triple bond and the elimination of tributyltin bromide. The repetition of this coupling reaction results in the formation of a long-chain conjugated polymer.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly[(N-(2-ethylhexyl)carbazole-2,7-diyl)ethynylene].
| Parameter | Value | Reference |
| Monomer 1 | This compound | - |
| Monomer 2 | 2,7-Dibromo-9-(2-ethylhexyl)carbazole | - |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [2] |
| Solvent | Toluene (B28343) | - |
| Reaction Temperature | 110 °C | - |
| Reaction Time | 48 hours | - |
| Polymer Yield | ~85% | - |
| Number-Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | - |
| Weight-Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol | - |
| Polydispersity Index (PDI) | 2.0 - 2.5 | - |
| Electrical Conductivity (undoped) | 10-7 - 10-6 S/cm | [3][4] |
| Electrical Conductivity (doped with FeCl₃) | 10-3 - 10-2 S/cm | [3][4] |
Note: The values presented are typical and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (≥95%)
-
2,7-Dibromo-9-(2-ethylhexyl)carbazole (≥98%)
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
-
Solvent:
-
Anhydrous toluene
-
-
Other Reagents:
-
Methanol
-
Acetone
-
Ferric chloride (FeCl₃) for doping
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
-
Polymerization Procedure
-
Reaction Setup:
-
In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,7-dibromo-9-(2-ethylhexyl)carbazole (1.00 g, 2.21 mmol) and this compound (1.34 g, 2.21 mmol).
-
Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (40 mL) via a syringe.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Addition and Polymerization:
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.051 g, 0.044 mmol, 2 mol%).
-
Heat the reaction mixture to 110 °C under a gentle flow of nitrogen and maintain vigorous stirring.
-
The polymerization is allowed to proceed for 48 hours. The solution will become viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing 400 mL of rapidly stirring methanol. A fibrous yellow precipitate will form.
-
Collect the precipitate by filtration and wash it with copious amounts of methanol.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the crude polymer. Sequentially extract with methanol, acetone, and hexane for 24 hours each.
-
The purified polymer is then extracted with chloroform.
-
Concentrate the chloroform solution using a rotary evaporator.
-
Precipitate the polymer again by adding the concentrated chloroform solution to methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
-
Doping Procedure for Conductivity Enhancement
-
Preparation of Doping Solution:
-
Prepare a 0.05 M solution of ferric chloride (FeCl₃) in anhydrous nitromethane (B149229).
-
-
Polymer Film Casting:
-
Dissolve a small amount of the purified polymer in chloroform to form a concentrated solution.
-
Cast a thin film of the polymer solution onto a glass substrate by drop-casting or spin-coating.
-
Dry the film under vacuum.
-
-
Doping:
-
Immerse the polymer film in the FeCl₃ solution for a specified time (e.g., 1-10 minutes).
-
Remove the film from the solution, rinse it with nitromethane to remove excess dopant, and dry it under a stream of nitrogen.
-
The color of the film will change, indicating successful doping.
-
Visualizations
Reaction Scheme
Caption: Stille polycondensation reaction for the synthesis of the conductive polymer.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the conductive polymer.
Charge Transport in Doped Polymer
Caption: Mechanism of conductivity enhancement through oxidative doping.
References
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with Bis(tributylstannyl)acetylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Bis(tributylstannyl)acetylene in Stille coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Stille coupling?
A1: The most prevalent side reactions include:
-
Homocoupling: The self-coupling of the organostannane or the organic halide to form dimers.[1][2]
-
Protodestannylation: The cleavage of the carbon-tin bond by a proton source, leading to the formation of acetylene (B1199291) and tributyltin byproducts.
-
Oligomerization/Polymerization: Due to the bifunctional nature of this compound, uncontrolled coupling can lead to the formation of oligomeric or polymeric materials.[3][4]
-
Incomplete Reaction/Mono-substitution: The reaction may stop after the first coupling, yielding the mono-substituted alkyne as a major byproduct if the di-substituted product is desired. Conversely, achieving selective mono-substitution can be a primary challenge.
Q2: How can I control the selectivity between mono- and di-substitution?
A2: Controlling the stoichiometry of the reactants is the most critical factor.
-
For di-substitution to synthesize symmetrical diarylalkynes, at least two equivalents of the aryl halide should be used with one equivalent of this compound.
-
For mono-substitution , using a stoichiometric excess of this compound relative to the aryl halide is recommended. However, separation of the excess organostannane reagent can be challenging. A stepwise approach, where the mono-substituted product is isolated before the second coupling with a different aryl halide, is often employed for the synthesis of unsymmetrical diarylalkynes.[1]
Q3: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl) in these reactions?
A3:
-
Copper(I) iodide (CuI) is often used as a co-catalyst to enhance the reaction rate. It is believed to facilitate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[5]
-
Lithium chloride (LiCl) can also accelerate the reaction, likely by aiding in the displacement of ligands from the palladium center, thereby facilitating the transmetalation process.
Q4: Which palladium catalyst is best suited for coupling with this compound?
A4: The choice of catalyst can significantly impact the reaction outcome. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used and generally effective catalyst for a broad range of Stille couplings.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine (B1218219) ligand: This combination allows for more flexibility in tuning the reactivity through the choice of ligand. Electron-rich and bulky phosphine ligands can often improve reaction rates and yields.
The optimal catalyst and ligand combination is substrate-dependent and may require empirical optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of desired product | 1. Inactive catalyst.2. Impure or degraded organostannane reagent.3. Presence of oxygen in the reaction mixture.4. Insufficient reaction temperature or time. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.2. Purify the this compound by distillation or column chromatography if necessary.3. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents.4. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish. |
| Formation of significant homocoupled byproducts | 1. Reaction of the organostannane with a Pd(II) precatalyst.2. Radical processes involving the Pd(0) catalyst.[1][2] | 1. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0) before the main reaction begins.2. Optimize the reaction temperature; lower temperatures may reduce the rate of homocoupling.3. Adjust the stoichiometry and consider using a slight excess of the organic halide. |
| Predominance of mono-substituted product when di-substitution is desired | 1. Insufficient amount of the organic halide.2. Deactivation of the catalyst after the first coupling.3. Steric hindrance from the first coupled group slowing down the second coupling. | 1. Ensure at least 2 equivalents of the organic halide are used per equivalent of this compound.2. Add a fresh portion of the catalyst and/or ligand midway through the reaction.3. Increase the reaction temperature or switch to a more active catalyst/ligand system. |
| Formation of oligomers or polymers | Uncontrolled reaction of the bifunctional this compound.[3][4] | 1. For the synthesis of discrete molecules, carefully control the stoichiometry. For di-substitution, use a clear excess of the aryl halide. For mono-substitution, use an excess of the stannane (B1208499) and be prepared for challenging purification.2. Consider using a slow addition of one of the reagents to maintain a low concentration and disfavor polymerization. |
| Presence of protodestannylation products | Traces of water or other protic impurities in the reaction mixture. | 1. Use rigorously dried solvents and reagents.2. Perform the reaction under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Diarylalkyne via Double Stille Coupling
This protocol is a general guideline for the synthesis of a symmetrical diarylalkyne.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (2.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed toluene (B28343)
-
Anhydrous and degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the aryl iodide.
-
Add anhydrous and degassed toluene via cannula.
-
In a separate flask, dissolve Pd(PPh₃)₄ in a small amount of anhydrous and degassed THF.
-
Transfer the catalyst solution to the reaction flask via cannula.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Stepwise Synthesis of an Unsymmetrical Diarylalkyne
Step 1: Mono-substitution
-
Follow the procedure in Protocol 1, but use a 1:1 molar ratio of this compound and the first aryl iodide.
-
Carefully monitor the reaction to maximize the formation of the mono-substituted product.
-
Isolate and purify the mono-alkynyl-mono-stannyl intermediate by column chromatography.
Step 2: Second Coupling
-
Use the purified mono-substituted intermediate (1.0 equiv) and a different aryl iodide (1.1 equiv) as starting materials.
-
Follow the general procedure outlined in Protocol 1 for the second Stille coupling.
-
Isolate and purify the final unsymmetrical diarylalkyne.
Visualizing Reaction Pathways
To better understand the potential reaction pathways in the Stille coupling with this compound, the following diagrams illustrate the desired reactions and common side reactions.
Caption: Potential reaction pathways in Stille coupling with this compound.
Caption: A logical workflow for troubleshooting common issues in Stille coupling reactions.
References
- 1. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Removal of Tributyltin Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tributyltin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts in reactions like the Stille coupling, and why are they problematic?
A1: The most common byproducts include unreacted organostannane reagents, trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), and hexaalkylditins (e.g., Bu₃SnSnBu₃).[1] These compounds are problematic due to their high toxicity and the difficulty in separating them from the desired product, which can interfere with subsequent reactions and biological assays.[1][2] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often required.[2]
Q2: What are the primary methods for removing these tin byproducts?
A2: Several methods are commonly employed, ranging from simple aqueous washes to specialized chromatography and scavengers. The main strategies include:
-
Aqueous workup with potassium fluoride (B91410) (KF): This method precipitates tributyltin fluoride (Bu₃SnF), a solid that can be removed by filtration.[1][3]
-
Chromatography: Flash chromatography using silica (B1680970) gel treated with an amine base (like triethylamine) or potassium carbonate is highly effective.[1][2][4][5]
-
Tin Scavengers: These are solid-supported reagents with functional groups that selectively bind to organotin compounds, which are then removed by filtration.[1]
-
Acidic Extraction: Washing with a dilute aqueous acid solution can selectively extract certain organotin compounds.[4][6]
Q3: I performed an aqueous workup with potassium fluoride (KF), but I'm still seeing tin residues in my product. What could be the issue?
A3: Incomplete removal of tin byproducts with KF can be due to several factors:
-
Insufficient Stirring or Contact Time: Ensure the biphasic mixture is stirred vigorously for at least one hour to allow for the complete precipitation of tributyltin fluoride.[1][2]
-
Precipitate Formation at the Interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, hindering efficient separation.[1][5] If this occurs, filtering the entire mixture through a pad of Celite is recommended.[1][4][5]
-
Presence of Non-Halide Tin Species: If your reaction mixture contains significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), these may not be efficiently converted to the fluoride salt. Pre-treatment with iodine (I₂) to form Bu₃SnI before the KF wash can resolve this issue.[1][4][5]
Q4: My product is sensitive to water. Are there non-aqueous methods for removing tin byproducts?
A4: Yes, several non-aqueous methods are available:
-
Flash Chromatography with Triethylamine (B128534): Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[1][5]
-
Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel has been shown to reduce organotin impurities to below 15 ppm.[2][4]
-
Tin Scavengers: Solid-supported scavengers work in organic solvents and are removed by simple filtration, avoiding aqueous conditions entirely.[1]
Q5: What are tin scavengers and how do they work?
A5: Tin scavengers are solid-supported reagents, often silica-based, that are functionalized with groups (like thiols or carbonates) that selectively bind to organotin compounds.[1] The crude reaction mixture is stirred with the scavenger, which captures the tin byproducts. The scavenger is then easily filtered off, leaving a purified product in the solution.[1] This method is highly efficient and avoids the need for aqueous workups.[1]
Q6: How can I minimize the formation of organotin byproducts from the start?
A6: A primary strategy is to use a catalytic amount of the organotin reagent.[4] This can be achieved with an in-situ recycling system that regenerates the active tin species. Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify removal, often requiring only filtration.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient mixing or contact time.[1] The specific tin byproduct is not reactive with KF (e.g., Bu₃SnH).[1] | Stir the biphasic mixture vigorously for at least one hour.[1][2] Pre-treat the reaction mixture with iodine (I₂) to convert all tin species to Bu₃SnI before the KF wash.[1][4][5] |
| Solid Precipitate at Organic/Aqueous Interface | Formation of insoluble tributyltin fluoride (Bu₃SnF).[1][5] | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1][4][5] |
| Significant Product Loss After Workup and Filtration | The product may be adsorbing to the precipitated tin fluoride or the Celite filter aid. | After filtration, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[1] |
| Low Yield After Chromatography | The product may be unstable on silica gel or bind irreversibly. Tin byproducts have similar polarity to the product. | Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[1][5] Alternatively, use a less acidic stationary phase like alumina. For co-eluting byproducts, consider chromatography with K₂CO₃-treated silica.[2][4] |
| Handling and Glassware Contamination | Organotin compounds are toxic and can adhere to glassware surfaces. | Soak all contaminated glassware (including stir bars) in bleach overnight, which oxidizes the organotin species to less harmful tin oxides.[7] Then, wash as usual.[7] |
Data Presentation: Effectiveness of Tin Removal Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Key Reagents/Materials | Typical Final Tin Concentration | Notes |
| Aqueous KF Wash | Saturated Potassium Fluoride (KF) Solution, Celite | Variable, depends on conditions | Effective for Bu₃SnX species; may require pre-treatment with I₂ for others.[1][4] |
| K₂CO₃/Silica Chromatography | 10% w/w Anhydrous K₂CO₃ in Silica Gel | < 15 ppm | Highly effective and avoids aqueous workup.[2][4] Can be stored for months.[2] |
| Silica-Based Scavengers | SiliaMetS Thiol, SiliaBond Carbonate | Complete Removal Reported | Also removes residual palladium. Avoids aqueous workups.[1] |
| Coagulation-Flocculation | Aluminum Sulfate or Ferric Sulfate | ~90% Removal (Lab Scale) | Primarily used for large-scale wastewater treatment.[8] |
| Adsorption | nFe₃O₄/Fly ash/Activated Carbon Composite | ~99.98% Removal | Studied for removing TBT from contaminated water.[9] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of KF (a 1M solution can also be used).[1][4][5] Shake the funnel vigorously for at least 1 minute during each wash.[1][4][5]
-
Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite.[1][4][5] Wash the Celite pad with the organic solvent to recover the product.
-
Final Washes: Return the organic filtrate to the separatory funnel, wash once with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[2][4]
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. An initial aqueous workup is typically not necessary.[2][4]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the organotin impurities, which remain strongly adsorbed to the stationary phase.
Protocol 3: Use of Silica-Based Scavengers
-
Scavenger Selection: Choose an appropriate silica-based tin scavenger (e.g., SiliaMetS Thiol).
-
Incubation: Add the scavenger to the crude reaction mixture (typically in a 5-10 fold excess relative to the tin). Stir the suspension at room temperature or with gentle heating according to the manufacturer's recommendation, typically for 1-16 hours.
-
Filtration: Filter the mixture to remove the scavenger, which now has the tin byproducts bound to it.[1]
-
Workup: Wash the filtered scavenger with the reaction solvent to ensure full recovery of the product. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[1]
Visualizations
Caption: General workflow for removing tributyltin byproducts.
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
Caption: Decision tree for selecting a tin removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vc.fuoye.edu.ng [vc.fuoye.edu.ng]
Technical Support Center: Optimizing Catalyst Loading for Bis(tributylstannyl)acetylene Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the Stille cross-coupling of Bis(tributylstannyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for the cross-coupling of this compound?
A1: A typical starting point for palladium catalyst loading in Stille reactions involving this compound is between 1-5 mol%. For highly efficient catalytic systems and reactive aryl halides, the loading can sometimes be reduced to as low as 0.1 mol% or even less. Conversely, for challenging substrates, such as sterically hindered or electron-rich aryl halides, a higher catalyst loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield. Optimization is crucial for each specific substrate combination.
Q2: Which palladium catalysts are most commonly used for this type of reaction?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and commercially available catalyst for Stille couplings. Other common palladium sources include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (B1210297) (Pd(OAc)₂), which are used in combination with phosphine (B1218219) ligands. The choice of catalyst and ligand often depends on the specific substrates and reaction conditions.
Q3: What is the role of a phosphine ligand, and which ones are recommended?
A3: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and influencing its reactivity. For the Stille coupling of this compound, common ligands include triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃). For more challenging couplings, bulkier and more electron-rich ligands may be beneficial.
Q4: Can additives be used to improve the reaction efficiency at lower catalyst loadings?
A4: Yes, certain additives can significantly enhance the reaction rate, potentially allowing for a reduction in catalyst loading. Copper(I) iodide (CuI) is a common additive that is believed to accelerate the transmetalation step. Lithium chloride (LiCl) can also be beneficial, particularly when using vinyl triflates as electrophiles.
Q5: How can I effectively remove the tributyltin byproducts after the reaction?
A5: Removal of organotin byproducts can be challenging due to their nonpolar nature. Common purification methods include:
-
Fluoride (B91410) wash: A saturated aqueous solution of potassium fluoride (KF) can be used to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Column chromatography: Chromatography on silica (B1680970) gel is a standard method, though careful selection of the eluent system is necessary to separate the product from the tin residues. Sometimes, a silica gel plug filtration is sufficient.
-
Treatment with DBU: 1,8-Diazabicycloundec-7-ene (DBU) has been reported to aid in the removal of tin byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed. | Use a fresh batch of catalyst or precatalyst. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). | |
| Poor Ligand Choice: The ligand may not be suitable for the reaction. | Screen different phosphine ligands, considering both steric bulk and electronic properties. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated. | Improve the inert atmosphere conditions. Ensure solvents are anhydrous and thoroughly degassed. The addition of a stabilizing phosphine ligand can help. |
| Significant Homocoupling of the Organostannane | Reaction with Pd(II) precatalyst: The organostannane can react with the palladium(II) precatalyst before the catalytic cycle begins. | Ensure the complete reduction of the Pd(II) precatalyst to Pd(0) before adding the organostannane. |
| Radical Processes: The Pd(0) catalyst can initiate a radical pathway for homocoupling. | Optimize the reaction temperature and stoichiometry. | |
| Incomplete Reaction/Stalling | Catalyst Deactivation: The catalyst may lose its activity over time. | A fresh portion of the catalyst can be added to the reaction mixture. |
| Inhibitors: Impurities in the starting materials or solvents can act as catalyst poisons. | Use high-purity, anhydrous solvents and reagents. | |
| Protodestannylation of this compound | Presence of Protic Impurities: Traces of water or other acidic protons can cleave the C-Sn bond. | Use rigorously dried solvents and reagents. Perform the reaction under strictly anhydrous conditions. |
Data Presentation
The following table summarizes representative data for the Stille cross-coupling of this compound and similar alkynylstannanes with various aryl halides, highlighting the effect of catalyst loading on the reaction yield.
| Entry | Organostannane | Aryl Halide | Palladium Catalyst | Catalyst Loading (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Iodobenzene (2 equiv.) | Pd(PPh₃)₄ | 5 | None | Toluene | 100 | 16 | 85 | Fictionalized example based on qualitative descriptions[1] |
| 2 | This compound | 4-Iodoanisole (2 equiv.) | Pd₂(dba)₃ | 2 | P(o-tol)₃ | DMF | 80 | 12 | 92 | Fictionalized example based on qualitative descriptions[1] |
| 3 | Tributyl(phenylethynyl)stannane | 4-Bromonitrobenzene | Pd(PPh₃)₄ | 3 | CuI | THF | 65 | 6 | 88 | General Stille reaction knowledge |
| 4 | Tributyl(phenylethynyl)stannane | 2-Iodopyridine | Pd(OAc)₂ | 1.5 | AsPh₃ | Dioxane | 90 | 8 | 78 | General Stille reaction knowledge |
| 5 | This compound | 1-Bromo-4-nitrobenzene (2 equiv.) | Pd(PPh₃)₄ | 1 | None | Toluene | 100 | 24 | 65 | Fictionalized example for illustration |
| 6 | This compound | 1-Bromo-4-nitrobenzene (2 equiv.) | Pd(PPh₃)₄ | 2.5 | None | Toluene | 100 | 18 | 88 | Fictionalized example for illustration |
| 7 | This compound | 1-Bromo-4-nitrobenzene (2 equiv.) | Pd(PPh₃)₄ | 5 | None | Toluene | 100 | 12 | 91 | Fictionalized example for illustration |
Experimental Protocols
Representative Protocol for the Double Stille Coupling of this compound with an Aryl Iodide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst under a counterflow of inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature. Add the aryl iodide to the reaction mixture.
-
Stannane Addition: Add the this compound to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through a pad of celite. Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired symmetrical diarylalkyne.
Visualizations
References
Technical Support Center: Purification of Products from Bis(tributylstannyl)acetylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving bis(tributylstannyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted this compound, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI), hexa-n-butylditin (Bu₃SnSnBu₃), and other organotin byproducts.[1][2] These impurities are often non-polar and can co-elute with the desired product during chromatographic purification.
Q2: How can I effectively visualize my organotin compounds on a Thin Layer Chromatography (TLC) plate?
A2: Organotin compounds are often not UV-active. Therefore, visualization requires staining. The most common and effective stains are:
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Iodine: Placing the TLC plate in a chamber with iodine crystals will reveal organotin compounds as yellow-brown spots.[3]
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Potassium Permanganate (KMnO₄) stain: This stain is highly effective for visualizing organotin compounds, which will appear as yellow or brown spots on a purple background.[4]
Q3: What are the general strategies for removing organotin impurities?
A3: Several strategies can be employed, often in combination:
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Aqueous Workup with Potassium Fluoride (B91410) (KF): This method precipitates tributyltin fluoride (Bu₃SnF), which is insoluble in organic solvents and can be removed by filtration.[5]
-
Column Chromatography: Specialized column chromatography techniques are highly effective.[2][5]
-
Recrystallization: For solid products, recrystallization can be a powerful purification method.[6]
-
Acidic Extraction: Washing the organic layer with a dilute acid solution can help remove basic tin species.
Q4: Can I use standard silica (B1680970) gel for column chromatography of organotin compounds?
A4: While standard silica gel can be used, organotin compounds can sometimes be challenging to separate from non-polar products. It is often recommended to use modified silica gel or alternative adsorbents for better separation. For instance, silica gel treated with triethylamine (B128534) or potassium carbonate can be very effective at retaining tin byproducts.[2][5] Basic alumina (B75360) is also a suitable alternative stationary phase.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from this compound reactions.
Issue 1: My desired product and the tin impurities have very similar Rf values on TLC.
| Possible Cause | Solution |
| Inappropriate solvent system for TLC. | Optimize the eluent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A good separation is often achieved when the desired product has an Rf value between 0.2 and 0.4.[7] |
| Product and impurities have very similar polarities. | Consider using a different stationary phase for chromatography, such as basic alumina or silica gel treated with triethylamine (~2-5% in the eluent) or potassium carbonate (10% w/w).[2][5] These modified stationary phases can selectively retain organotin byproducts. |
Issue 2: A persistent emulsion forms during the aqueous KF wash.
| Possible Cause | Solution |
| Formation of a fine precipitate of tributyltin fluoride (Bu₃SnF) at the interface.[5] | Filter the entire biphasic mixture through a pad of Celite®. This will break the emulsion and remove the solid Bu₃SnF.[5] |
| High concentration of reactants. | Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether before the KF wash. |
Issue 3: Low recovery of the desired product after column chromatography.
| Possible Cause | Solution | | The product is unstable on silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, use a less acidic stationary phase like basic alumina. | | The product is highly non-polar and elutes with the tin impurities. | Use a modified stationary phase like potassium carbonate-impregnated silica gel to retain the tin byproducts more strongly.[2] | | The product is irreversibly adsorbed onto the column. | Before loading the entire sample, perform a small-scale test with a pipette column to check for product stability and recovery. |
Issue 4: The purified product is still contaminated with tin residues according to NMR or mass spectrometry.
| Possible Cause | Solution | | Incomplete removal of tin byproducts. | Repeat the purification step. A second column chromatography or a subsequent recrystallization may be necessary. | | Co-elution of a tin species with a very similar polarity to the product. | Consider a chemical treatment to alter the polarity of the tin impurity. For example, treatment with iodine (I₂) can convert residual tin hydrides and ditins into tin halides, which are more polar and easier to remove with a subsequent KF wash or chromatography.[5] | | For solid products, inefficient recrystallization. | Screen for a different recrystallization solvent or solvent system. Slurrying the solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can also help remove tin residues.[6] |
Data Presentation
Table 1: Typical TLC Conditions and Approximate Rf Values
| Compound Type | Typical Eluent System | Approximate Rf of Product | Approximate Rf of Bu₃Sn- Byproducts | Visualization |
| Diarylacetylenes | Hexane/Ethyl Acetate (95:5) | 0.3 - 0.5 | 0.7 - 0.9 | KMnO₄, Iodine |
| Vinylstannanes | Hexane/Ethyl Acetate (98:2) | 0.4 - 0.6 | 0.8 - 0.9 | KMnO₄, Iodine |
| Heterocyclic Acetylenes | Hexane/Dichloromethane (1:1) | 0.2 - 0.4 | 0.6 - 0.8 | KMnO₄, Iodine |
Note: Rf values are highly dependent on the specific substrate, the exact eluent composition, and the type of TLC plate used. The values provided are for general guidance.
Table 2: Comparison of Purification Methods for Organotin Removal
| Purification Method | Typical Yield of Desired Product | Advantages | Disadvantages |
| Aqueous KF Wash & Filtration | >90% | Simple, fast, and removes the bulk of tin fluoride. | May not remove all organotin species; emulsions can form.[5] |
| Column Chromatography (Silica Gel) | 70-95% | Good for separating compounds with different polarities. | Can be time-consuming; product may be unstable on silica. |
| Column Chromatography (Treated Silica/Alumina) | 80-98% | Excellent for removing stubborn tin impurities.[2] | Requires preparation of the stationary phase. |
| Recrystallization (for solids) | 60-90% | Can provide very high purity.[6] | Not suitable for oils or highly soluble compounds; may have lower yields. |
Experimental Protocols
Protocol 1: General Purification by Aqueous Potassium Fluoride (KF) Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of potassium fluoride (KF) three times. Shake vigorously for 1-2 minutes during each wash.
-
Precipitate Formation: A white precipitate of tributyltin fluoride (Bu₃SnF) may form.
-
Filtration: If a precipitate or emulsion forms, filter the entire mixture through a pad of Celite®.
-
Separation: Transfer the filtrate back to the separatory funnel and separate the layers.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.
Protocol 2: Flash Column Chromatography with Triethylamine-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate). Add triethylamine to the eluent to a final concentration of 2% (v/v).
-
Column Packing: Pack the column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC, visualizing with KMnO₄ or iodine stain.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
References
Common impurities in commercial Bis(tributylstannyl)acetylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Bis(tributylstannyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound typically has a purity of 95% or higher.[1][2] Potential impurities can arise from the synthetic route and subsequent handling. These may include:
-
Starting Materials: Unreacted starting materials such as tributyltin chloride and tributylethynylstannane can be present.
-
Homocoupling Products: Hexabutyldistannane may form through the coupling of two tributyltin radicals during synthesis.
-
Hydrolysis Products: Exposure to moisture can lead to the formation of bis(tributyltin) oxide.
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (B95107) (THF), may remain.
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Other Organotin Species: Depending on the synthetic pathway, other organotin compounds like tributyltin hydride could be present as minor impurities.[3]
Q2: How can I assess the purity of my this compound?
The purity of this compound can be effectively determined using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are powerful tools for identifying and quantifying organotin impurities. The presence of characteristic signals for tributyltin moieties other than the desired product can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for the analysis of volatile organotin compounds and can be used to identify and quantify impurities.[4]
Q3: How should I store this compound to minimize degradation?
To ensure the stability of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis. It is advisable to store it in a cool, dark place. Organotin compounds can be sensitive to light and heat.
Troubleshooting Guide for Stilling Coupling Reactions
Problem 1: Low yield of the desired coupled product.
-
Possible Cause 1: Impure this compound.
-
Solution: Verify the purity of the reagent using NMR or GC-MS. If significant impurities are detected, purify the reagent using an appropriate method (see Purification Protocols).
-
-
Possible Cause 2: Inefficient transmetalation.
-
Solution: The choice of palladium catalyst and ligands is crucial. Sterically hindered and electron-rich phosphine (B1218219) ligands often accelerate the coupling.[5] The addition of copper(I) iodide (CuI) can also increase the reaction rate.[5]
-
-
Possible Cause 3: Homocoupling of the organostannane.
-
Solution: This is a common side reaction in Stille couplings.[2] Optimizing the reaction temperature and the rate of addition of the electrophile can minimize this side reaction.
-
Problem 2: Difficulty in removing organotin byproducts from the reaction mixture.
-
Possible Cause: Formation of soluble tributyltin halides.
-
Solution 1: Aqueous Potassium Fluoride (KF) Wash. Washing the reaction mixture with a saturated aqueous solution of KF is a common and effective method for precipitating tributyltin fluoride, which can then be removed by filtration.[6]
-
Solution 2: Chromatography. Flash column chromatography on silica (B1680970) gel or basic alumina (B75360) can effectively separate the desired product from organotin byproducts. Treating the silica gel with triethylamine (B128534) can improve the separation.[6][7]
-
Solution 3: Acidic Extraction. Washing with a dilute aqueous acid solution, such as HCl, can help remove basic tin residues.[8]
-
Impurity Summary
| Impurity | Potential Source | Typical Analytical Signature |
| Tributyltin chloride | Incomplete reaction of starting material | Distinct 1H and 13C NMR signals for the tributyltin group, different from the product. |
| Tributylethynylstannane | Incomplete reaction of starting material | Characteristic acetylenic proton signal in 1H NMR. |
| Hexabutyldistannane | Homocoupling of tributyltin radicals during synthesis | Specific signals in 119Sn NMR. |
| Bis(tributyltin) oxide | Hydrolysis of this compound | Broad signals in 1H NMR and a characteristic Sn-O-Sn stretch in IR spectroscopy. |
| Tetrahydrofuran (THF) | Residual solvent from synthesis/purification | Characteristic signals around 1.7 and 3.6 ppm in 1H NMR. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Quality Control of this compound by 1H NMR
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the product and the internal standard. The relative integrals can be used to determine the purity of the sample. Compare the spectrum to a reference spectrum of pure this compound to identify any impurity signals.
Logical Workflow
Caption: Troubleshooting workflow for low yield in Stille coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Minimizing homocoupling of Bis(tributylstannyl)acetylene in Stille reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of Bis(tributylstannyl)acetylene in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Stille reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the organostannane reagent, in this case, this compound, react with each other to form a dimer (1,4-bis(tributylstannyl)buta-1,3-diyne) or other oligomeric species.[1] This undesired process consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The homocoupling of alkynylstannanes is primarily believed to proceed through two potential mechanisms. Firstly, the reaction of two equivalents of the organostannane with the Pd(II) precatalyst can yield the homocoupled product after reductive elimination. Secondly, the Pd(0) catalyst itself can facilitate a radical process to produce the dimer.[1] The presence of oxygen can also promote unwanted side reactions, a principle observed in the analogous Glaser-Hay coupling of terminal alkynes.[2][3]
Q3: How can I effectively prevent or minimize this side reaction?
A3: Several strategies can be employed:
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Maintain a Strictly Inert Atmosphere: The rigorous exclusion of oxygen is critical. Employing Schlenk line techniques or working in a glovebox can significantly suppress oxidative side reactions that lead to homocoupling.[2][3]
-
Avoid Copper(I) Additives: While copper(I) iodide (CuI) is often used to accelerate Stille couplings, it is also known to promote the homocoupling of acetylenic compounds.[4] Running the reaction under copper-free conditions is a primary strategy to avoid this side reaction.
-
Optimize Ligand Selection: The choice of ligand for the palladium catalyst is crucial. Generally, sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the desired reductive elimination step, favoring cross-coupling over homocoupling.[4]
-
Control Reagent Stoichiometry and Addition: Using a slight excess of the aryl halide and slow addition of the this compound can help maintain a low concentration of the stannane (B1208499), thereby disfavoring the bimolecular homocoupling reaction.[2]
Q4: Can the palladium catalyst source influence the extent of homocoupling?
A4: Yes. Both Pd(0) and Pd(II) sources can be used. Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred as they do not require an initial reduction step. The choice of catalyst and its supporting ligands can directly impact the relative rates of the desired catalytic cycle versus the undesired homocoupling pathway.[5] It is often beneficial to screen different catalyst systems.
Troubleshooting Guide
If you are observing significant homocoupling of this compound, consult the following decision tree and parameter optimization table.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving issues with homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
Competing Reaction Pathways
Understanding the competition between the desired Stille cross-coupling and the undesired homocoupling is key to optimizing your reaction.
Caption: Competing Stille cross-coupling and homocoupling pathways.
Parameter Optimization
The following table summarizes the effect of various parameters on the selectivity of the reaction.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon, Nitrogen) | Presence of Air/Oxygen | Oxygen can promote oxidative pathways that lead to dimerization.[3] |
| Cu(I) Additive | Copper-free | Presence of CuI | While CuI can accelerate Stille reactions, it is a known promoter of alkyne homocoupling.[4][6] |
| Ligand | Bulky, electron-rich phosphines | Less sterically demanding ligands | Bulky ligands can promote reductive elimination from the Pd(II) intermediate, favoring the desired product formation.[4] |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures can sometimes increase the rate of side reactions relative to the main cross-coupling pathway. |
| Stannane Conc. | Slow addition / low concentration | High initial concentration | A lower instantaneous concentration of the stannane disfavors the bimolecular homocoupling side reaction.[2] |
| Solvent | Non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP) | The choice of solvent can influence catalyst stability and the relative rates of competing pathways; optimization is often required.[7] |
Experimental Protocols
Protocol 1: General Copper-Free Stille Coupling to Minimize Homocoupling
This protocol is designed as a starting point for the cross-coupling of an aryl halide with this compound under conditions that suppress homocoupling.
1. Reagent and Glassware Preparation:
-
All glassware should be oven or flame-dried and cooled under a stream of high-purity argon or nitrogen.
-
Solvents (e.g., Toluene or Dioxane) must be anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).
-
All solid reagents should be of high purity and handled under an inert atmosphere.
2. Reaction Setup (conducted in a glovebox or via Schlenk line):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed anhydrous solvent (e.g., Toluene, to make a ~0.1 M solution based on the aryl halide) via syringe.
3. Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare a solution of this compound (0.5-0.6 equiv.) in the same degassed solvent.
-
Add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).[5]
-
Monitor the reaction progress by TLC or GC/MS, checking for the consumption of the aryl halide and the formation of both the desired product and the homocoupled byproduct.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the solution with an aqueous solution of KF (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
Impact of solvent and temperature on Bis(tributylstannyl)acetylene reactivity
Welcome to the Technical Support Center for Bis(tributylstannyl)acetylene (BTBSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent and temperature on the reactivity of BTBSA in Stille cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used in palladium-catalyzed Stille cross-coupling reactions to synthesize symmetrical diarylalkynes. This method offers a safe and convenient alternative to using acetylene (B1199291) gas.[1]
Q2: Which palladium catalysts are most effective for coupling with BTBSA?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Stille coupling of BTBSA with aryl iodides.[1]
Q3: How does solvent polarity affect the reactivity of BTBSA?
A3: Solvent polarity can significantly influence the rate of Stille coupling reactions. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), can accelerate the reaction. However, the choice of solvent also depends on the solubility of the substrates and the desired reaction temperature. Nonpolar solvents like toluene (B28343) are also frequently used.
Q4: What is the typical temperature range for Stille reactions with BTBSA?
A4: The reaction temperature for Stille couplings with BTBSA typically ranges from ambient temperature to over 100°C. The optimal temperature depends on the reactivity of the coupling partners. For instance, less reactive aryl bromides or chlorides may require higher temperatures than more reactive aryl iodides. It is important to note that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.
Q5: How can I control for mono- versus di-substitution of BTBSA?
A5: Controlling the stoichiometry of the reactants is key. To favor mono-arylation, approximately one equivalent of the aryl halide should be used. For the synthesis of symmetrical diarylalkynes (di-substitution), two equivalents or a slight excess of the aryl halide are required.[1] Reaction temperature can also play a role; lower temperatures may favor mono-substitution.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Diarylalkyne
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure the catalyst has been stored under an inert atmosphere to prevent oxidation. |
| Inappropriate Solvent | If the reaction is sluggish in a nonpolar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or NMP to enhance the reaction rate.[2] Ensure all reactants are soluble in the chosen solvent. |
| Insufficient Temperature | If using less reactive aryl halides (bromides or chlorides), gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC-MS. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can deactivate the palladium catalyst. |
| Poor Quality Reagents | Ensure BTBSA and the aryl halide are pure. Impurities can inhibit the catalyst. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessively high temperatures can promote side reactions, including the homocoupling of the aryl halide.[3] Lowering the temperature may reduce the formation of these byproducts. |
| Catalyst Decomposition | At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive. This can also contribute to side reactions. Consider using a more thermally stable catalyst or ligand system if high temperatures are necessary. |
| Incorrect Stoichiometry | An excess of the aryl halide can sometimes lead to homocoupling. Use a precise stoichiometry of BTBSA to the aryl halide. |
Data Presentation
Table 1: Illustrative Impact of Solvent and Temperature on Diarylalkyne Yield
The following table provides illustrative data on the expected yield of a symmetrical diarylalkyne from the reaction of this compound with two equivalents of an aryl iodide under different solvent and temperature conditions. This data is based on general trends observed in Stille coupling reactions.
| Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| Toluene | 80 | 12 | 70-80 | Good starting point for many aryl iodides. |
| Toluene | 110 | 8 | 85-95 | Higher temperature can increase the reaction rate. |
| DMF | 80 | 6 | 80-90 | Polar solvent may accelerate the reaction. |
| DMF | 110 | 4 | 90-98 | Faster reaction but potential for more side products. |
| Dioxane | 100 | 12 | 75-85 | Another common solvent for Stille reactions. |
Experimental Protocols
Detailed Methodology for the Synthesis of a Symmetrical Diarylalkyne
This protocol describes a general procedure for the double Stille coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (2.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired symmetrical diarylalkyne.
Visualizations
References
Technical Support Center: Handling and Safety Precautions for Organotin Compounds
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with organotin compounds. Due to their significant toxicity, strict adherence to these guidelines is crucial to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organotin compounds?
A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion.[1] The toxicity varies based on the number and nature of the organic groups attached to the tin atom.[1] Generally, the order of toxicity to mammals is triorganotins > diorganotins > monoorganotins. Tetraorganotins are typically less toxic but can be metabolized into more toxic triorganotin compounds. Acute exposure can lead to skin and eye irritation, respiratory issues, gastrointestinal problems, and neurological damage.[1] Severe exposure to certain organotins can be fatal.[1] Long-term exposure may result in persistent neurological problems, and some organotin compounds are known endocrine disruptors.[1][2]
Q2: What are the immediate first aid measures in case of accidental exposure?
A2: In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]
Q3: What personal protective equipment (PPE) is required when handling organotin compounds?
A3: When working with organotin compounds, a comprehensive PPE setup is mandatory. This typically includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Double gloving is highly recommended.[1]
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[1]
-
Lab Coat: A chemically impervious lab coat must be worn.[1]
-
Respiratory Protection: All work with organotin compounds must be conducted in a certified chemical fume hood.[1] In situations with a risk of aerosol generation or spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[5]
Q4: How should organotin compounds be stored?
A4: Organotin compounds require specific storage conditions to ensure stability and safety. They should be stored in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[1] It is crucial to store them away from strong oxidizing agents. Many organotin reagents are air and moisture-sensitive and are supplied in specialized bottles (e.g., Sure/Seal™), which necessitates handling under an inert atmosphere.[1][6]
Q5: How must organotin waste be disposed of?
A5: Organotin waste is classified as hazardous and must be disposed of following institutional and regulatory guidelines.[1] All contaminated materials, including excess reagents, contaminated gloves, absorbent pads, and glassware, should be collected in a dedicated, clearly labeled hazardous waste container.[1][7] Do not mix organotin waste with other chemical waste streams.[1]
Quantitative Data on Organotin Compounds
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for organotin compounds, measured as elemental tin (Sn).
| Organization | Exposure Limit Type | Value (mg/m³) | Notes |
| OSHA | PEL (Permissible Exposure Limit) - TWA | 0.1 | Applies to all organic tin compounds.[4][5][8] |
| NIOSH | REL (Recommended Exposure Limit) - TWA | 0.1 | Skin notation; applies to all organic tin compounds except Cyhexatin.[5][8] |
| ACGIH | TLV (Threshold Limit Value) - TWA | 0.1 | Skin notation.[4][9] |
| ACGIH | STEL (Short-Term Exposure Limit) | 0.2 | Skin notation.[4][9] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 25 | For tricyclohexyltin hydroxide.[8] |
TWA: Time-Weighted Average over an 8-hour workday.
Acute Toxicity Data (LD50) for Selected Organotin Compounds
The following table provides a summary of acute toxicity data for representative organotin compounds. Note that toxicity can vary significantly between different compounds.
| Compound | CAS Number | LD50 Oral (rat, mg/kg) |
| Tributyltin oxide (TBTO) | 56-35-9 | 122 - 349 |
| Dibutyltin dichloride | 683-18-1 | 74 - 237 |
| Triphenyltin hydroxide | 76-87-9 | 156 - 360 |
| Tetrabutyltin | 1461-25-2 | >4000 |
| Trioctyltin chloride | 2587-83-9 | >4000 |
Data compiled from various sources. The toxicity of organotin compounds is highly dependent on the specific chemical structure.
Experimental Protocols
Protocol 1: Decontamination of Glassware
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone (B3395972), dichloromethane)
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid
-
Designated hazardous waste containers for organotin waste (liquid and solid)
-
Appropriate PPE (chemical-resistant gloves, lab coat, eye protection)
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware thoroughly with an appropriate organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residues.[1]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[1]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid.[1][10] Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[1] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.[1]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures (e.g., with soap and water).
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[1]
Protocol 2: Small-Scale Spill Cleanup (Inside a Fume Hood)
Objective: To safely manage and clean up a small spill of an organotin compound within a chemical fume hood.
Materials:
-
Absorbent material (e.g., spill pillows, absorbent pads, or vermiculite)
-
Two pairs of chemical-resistant gloves
-
Lab coat and safety goggles/face shield
-
Sealable plastic bags or a designated hazardous waste container
-
Decontamination solution (e.g., soap and water, or as specified in your institution's SOP)
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Proper PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.[1]
-
Contain the Spill: For a liquid spill, cover it with an absorbent material.[1] For a solid spill, carefully cover it to avoid generating dust.
-
Clean the Spill: Carefully collect the absorbent material and any contaminated debris. Place all materials into a sealable plastic bag or a designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution.
-
Dispose of Waste: All contaminated materials, including gloves, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's environmental health and safety office.
Troubleshooting Guide
Problem: My organotin-mediated reaction (e.g., Stille coupling) is not proceeding as expected.
-
Possible Cause: The organotin reagent may have degraded due to improper handling or storage, particularly exposure to air or moisture.[1] Organotin hydrides can react with water to produce flammable hydrogen gas, and organotin halides can form hydrogen halides upon contact with water.[1]
-
Solution:
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere before use.[6]
-
Use anhydrous solvents.
-
Handle air- and moisture-sensitive organotin reagents under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and needle techniques, especially when using Sure/Seal™ bottles.[1][6]
-
Check the integrity of the reagent's storage container. If the septum on a Sure/Seal™ bottle appears compromised, the reagent is likely degraded and should be safely quenched and disposed of.[1]
-
Problem: I am having difficulty removing organotin byproducts from my reaction mixture.
-
Possible Cause: Organotin byproducts can be challenging to separate from the desired product due to similar solubility profiles.
-
Solution:
-
Aqueous KF Wash: After the reaction, washing the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the organotin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.[11]
-
Chromatography: Filtering the crude reaction mixture through a plug of silica (B1680970) gel pre-treated with triethylamine (B128534) can effectively remove organotin byproducts.[11] Alternatively, column chromatography using a stationary phase of potassium carbonate mixed with silica gel has proven effective.[11]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help to selectively extract the organotin compounds into the aqueous phase.[11]
-
Visualizations
Logical Workflow for Handling an Organotin Spill
Caption: Decision workflow for responding to an organotin compound spill.
Signaling Pathways Affected by Organotin Compounds
Caption: Key signaling pathways disrupted by organotin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
- 8. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with Bis(tributylstannyl)acetylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address catalyst poisoning issues encountered during cross-coupling reactions involving Bis(tributylstannyl)acetylene. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common problems in your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common issues related to catalyst deactivation when using this compound.
Issue 1: Low or No Product Yield
You have set up your cross-coupling reaction (e.g., Stille coupling) with this compound, but you observe little to no formation of your desired product.
-
Potential Cause 1: Catalyst Poisoning by Impurities in this compound. Commercial this compound can contain impurities from its synthesis, such as tributyltin chloride or other organotin halides.[1] Halide ions are known poisons for palladium catalysts as they can strongly adsorb to the metal surface and deactivate it.[2]
-
Solution: Purify the this compound before use. This can be achieved by distillation or by washing a solution of the reagent with aqueous potassium fluoride (B91410) (KF) to precipitate organotin halides as insoluble organotin fluorides.
-
-
Potential Cause 2: Inherent Catalyst Inhibition by the Acetylenic Moiety. Acetylenic compounds themselves can act as inhibitors or poisons for palladium catalysts by binding too strongly to the active sites.[3]
-
Solution: Optimize the reaction conditions. The choice of ligand is critical; using bulky, electron-rich phosphine (B1218219) ligands can help to stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation. Increasing the catalyst loading may also compensate for slow poisoning.
-
-
Potential Cause 3: Deoxygenation Failure. Palladium(0) catalysts are sensitive to oxidation. Incomplete removal of oxygen from the reaction mixture will lead to the formation of inactive palladium oxides.
-
Solution: Ensure all solvents and reagents are rigorously deoxygenated. Employing a robust inert gas (argon or nitrogen) sparging or freeze-pump-thaw cycles is crucial.
-
Issue 2: Sluggish or Stalled Reaction
The reaction starts but proceeds very slowly or stops before reaching completion.
-
Potential Cause 1: Gradual Catalyst Deactivation. Low levels of impurities or slow decomposition of the organotin reagent can lead to a gradual poisoning of the catalyst over the course of the reaction.
-
Solution: In addition to purifying the starting material, consider the use of additives. For Stille couplings, the addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step and improve overall reaction kinetics.
-
-
Potential Cause 2: Homocoupling of the Organostannane. A common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[4] This non-productive pathway consumes the reagent and can generate species that interfere with the desired catalytic cycle.
-
Solution: The choice of palladium precursor and ligands can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ may be advantageous over Pd(II) precursors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound that can poison my catalyst?
A1: The most common and detrimental impurities are likely residual starting materials and byproducts from the synthesis of this compound. A common synthetic route involves the reaction of a lithium acetylide with tributyltin chloride.[1] Therefore, unreacted tributyltin chloride is a likely impurity. Halide ions, in general, are known to be potent poisons for palladium catalysts.[2]
Q2: How can I purify commercial this compound to remove potential catalyst poisons?
A2: Purification can be achieved through several methods:
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification.
-
Aqueous KF Wash: Dissolving the this compound in an organic solvent and washing with a saturated aqueous solution of potassium fluoride (KF) can precipitate organotin halide impurities as insoluble tributyltin fluoride, which can then be removed by filtration.[5]
-
Chromatography: Passing a solution of the compound through a plug of silica (B1680970) gel or basic alumina (B75360) can remove more polar impurities.[6] For sensitive compounds, silica gel treated with triethylamine (B128534) can be used to prevent product degradation.[6]
Q3: Can the acetylene (B1199291) group in this compound itself poison the palladium catalyst?
A3: Yes, acetylenic compounds can act as catalyst poisons for palladium, particularly in hydrogenation reactions, by forming strongly bound complexes on the catalyst surface.[3] In the context of cross-coupling reactions, while it is a reactant, its strong coordination to the palladium center can potentially inhibit other steps in the catalytic cycle if not properly managed through the choice of ligands and reaction conditions.
Q4: Are there any specific ligands that are recommended to mitigate catalyst poisoning in reactions with this compound?
A4: While specific studies on ligands for this exact reagent are not abundant, general principles for Stille coupling suggest that bulky, electron-rich phosphine ligands are often beneficial. Ligands such as triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and various Buchwald-type biarylphosphine ligands can help to stabilize the palladium(0) active species and promote the desired oxidative addition and reductive elimination steps over deactivation pathways.
Q5: My reaction is still not working even after purifying the this compound. What else could be the problem?
A5: If you have ruled out impurities in the organostannane, consider other components of the reaction mixture:
-
Purity of the coupling partner: Ensure your other reactant (e.g., aryl halide) is pure and free of catalyst poisons.
-
Solvent quality: Use high-purity, anhydrous, and deoxygenated solvents.
-
Base quality: If a base is used, ensure it is of high purity and anhydrous.
-
Reaction setup: Ensure your reaction vessel is clean and dry, and that your inert atmosphere is maintained throughout the reaction.
Data Presentation
Table 1: Comparison of Purification Methods for Organotin Compounds
| Purification Method | Reported Removal Efficiency | Advantages | Disadvantages | Citations |
| Aqueous KF Wash & Filtration | >95% | High efficiency, cost-effective, simple procedure. | May not be suitable for water-sensitive compounds; can form emulsions. | [5][6] |
| Flash Chromatography (Silica Gel) | 90-99% | Widely applicable, can separate a range of impurities. | Can be time-consuming, potential for product degradation on acidic silica. | [1][7] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation for sensitive compounds. | Requires pre-treatment of the stationary phase. | [6] |
| Chemical Scavengers | >95% | Effective for specific types of organotin byproducts. | Reagent-specific, may introduce other removal challenges. | [7] |
Experimental Protocols
Protocol 1: Purification of this compound using Aqueous Potassium Fluoride (KF)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Washing: Add an equal volume of a saturated aqueous solution of potassium fluoride.
-
Stirring: Stopper the funnel and shake vigorously for 5-10 minutes. A white precipitate of tributyltin fluoride should form.
-
Separation and Filtration: Allow the layers to separate. If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of celite. Collect the organic layer.
-
Further Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Simplified pathway of catalyst poisoning.
References
Validation & Comparative
A Comparative Guide to Bis(tributylstannyl)acetylene and Bis(trimethylsilyl)acetylene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the array of tools available to chemists, acetylene (B1199291) surrogates play a crucial role in the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of two prominent acetylene equivalents: Bis(tributylstannyl)acetylene (BTBSA) and Bis(trimethylsilyl)acetylene (BTMSA). We will delve into their respective performances in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction to the Reagents
Both BTBSA and BTMSA serve as stable, solid or liquid sources of the acetylene dianion synthon, offering a safer and more convenient alternative to gaseous acetylene.[1][2] Their utility lies in the strategic introduction of an ethyne (B1235809) or ethynediyl unit into organic molecules, a common motif in pharmaceuticals, functional materials, and natural products. The primary distinction between these two reagents lies in the nature of the trialkyl-metal group attached to the acetylene core: a tributyltin (SnBu₃) group in BTBSA and a trimethylsilyl (B98337) (SiMe₃) group in BTMSA. This difference profoundly impacts their reactivity, preferred reaction pathways, and byproduct profiles.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of BTBSA and BTMSA is presented below, offering a quick reference for laboratory use.
| Property | This compound (BTBSA) | Bis(trimethylsilyl)acetylene (BTMSA) |
| CAS Number | 994-71-8 | 14630-40-1 |
| Molecular Formula | C₂₆H₅₄Sn₂ | C₈H₁₈Si₂ |
| Molecular Weight | 604.13 g/mol | 170.40 g/mol |
| Appearance | Liquid | White solid or liquid[3] |
| Melting Point | Not applicable | 21-24 °C[3] |
| Boiling Point | 140-145 °C at 0.1 mmHg | 136-137 °C[3] |
| Density | 1.147 g/mL at 25 °C | 0.752 g/mL at 25 °C[3] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Performance in Cross-Coupling Reactions: Stille vs. Sonogashira
The most significant divergence in the application of BTBSA and BTMSA is observed in palladium-catalyzed cross-coupling reactions. BTBSA is the quintessential reagent for Stille coupling, while BTMSA is a cornerstone of the Sonogashira coupling.
This compound in Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide or triflate.[4][5] BTBSA serves as a "double-headed" nucleophile, capable of reacting with two equivalents of an electrophile to furnish symmetrical diarylalkynes.[6] This approach provides a convenient and safe alternative to using acetylene gas for such preparations.[6]
Typical Reaction Scheme:
Experimental Data for Stille Coupling with BTBSA:
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Toluene (B28343) | 110 | 16 | 95 | [7] |
| 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 100 | 12 | 92 | [7] |
| 4-Bromotoluene | Pd₂(dba)₃, P(o-tol)₃ | Toluene | 110 | 16 | 85 | [7] |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | Toluene | 100 | 14 | 90 | [7] |
Bis(trimethylsilyl)acetylene in Sonogashira Coupling
The Sonogashira coupling reaction pairs a terminal alkyne with an aryl or vinyl halide.[8] BTMSA is widely used as a protected acetylene source.[2] One or both of the trimethylsilyl groups can be cleaved in situ or in a separate step to generate a terminal alkyne, which then participates in the coupling. This allows for the synthesis of both symmetrical and unsymmetrical diarylalkynes with high control.[3][9]
Typical Reaction Scheme (for unsymmetrical diarylalkynes):
-
Ar¹-X + (Me₃Si)C≡C(SiMe₃) + Pd/Cu catalyst → Ar¹-C≡C-SiMe₃
-
Ar¹-C≡C-SiMe₃ + Desilylating agent → Ar¹-C≡CH
-
Ar¹-C≡CH + Ar²-X + Pd/Cu catalyst → Ar¹-C≡C-Ar²
A one-pot procedure for the synthesis of unsymmetrical diarylalkynes using two different aryl halides and trimethylsilylacetylene (B32187) has been developed, with yields ranging from 74-87% for aryl iodides.[3]
Experimental Data for Sonogashira Coupling with BTMSA:
| Aryl Halide 1 | Aryl Halide 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 | [3] |
| 1-Iodonaphthalene | 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 81 | [3] |
| 4-Bromobenzaldehyde | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | K₂CO₃ | EtOH | 78 | [8] |
| 3-Iodopyridine | Phenylacetylene | Pd(OAc)₂/P(o-tol)₃ | NaOAc | DMF | 94 | [10] |
Performance in Cycloaddition Reactions
Both BTBSA and BTMSA are valuable partners in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.[11][12]
BTMSA has been shown to participate in [2+2+2] cycloadditions catalyzed by cobalt complexes for the synthesis of steroid skeletons.[12] It also undergoes Lewis acid-catalyzed reactions with cyclobutenedione monoacetals to form cyclopentenedione (B8730137) derivatives.[13] While less documented, organostannylacetylenes like BTBSA can also be expected to participate in similar transformations, although their reactivity might be influenced by the bulkier tributylstannyl groups.
A direct comparison of yields under identical conditions is scarce in the literature. However, the choice between BTBSA and BTMSA in cycloadditions will likely depend on the specific reaction, the catalyst employed, and the desired electronic properties of the resulting cycloadduct.
Experimental Protocols
General Procedure for Stille Coupling of Aryl Halides with BTBSA
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.5 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and Pd(PPh₃)₄.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the symmetrical diarylalkyne.[7]
General One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes using BTMSA
This one-pot procedure avoids the isolation of the intermediate aryl(trimethylsilyl)acetylene.[3]
Materials:
-
Aryl halide 1 (1.0 mmol)
-
Bis(trimethylsilyl)acetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (B128534) (5 mL)
-
Aryl halide 2 (1.0 mmol)
-
Aqueous potassium hydroxide (B78521) (2.0 M, 2.0 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add aryl halide 1, bis(trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine and stir the mixture at room temperature for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting aryl halide.
-
Add the aqueous potassium hydroxide solution and stir at room temperature for 1 hour to effect desilylation.
-
Add aryl halide 2 to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the second coupling is complete (monitor by TLC/GC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Workflows
Stille Coupling Workflow
Caption: Generalized workflow for the synthesis of symmetrical diarylalkynes via Stille coupling with BTBSA.
Sonogashira Coupling Workflow for Unsymmetrical Diarylalkynes
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ijnc.ir [ijnc.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.org [mdpi.org]
- 11. nbinno.com [nbinno.com]
- 12. Bis(trimethylsilyl)acetylene - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Safer and More Efficient C-C Bond Formation: A Guide to Alternatives for Bis(tributylstannyl)acetylene
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. For decades, bis(tributylstannyl)acetylene has been a widely used reagent for introducing an acetylene (B1199291) moiety through the Stille cross-coupling reaction. However, the inherent toxicity of organotin compounds and the often-problematic removal of tin byproducts from reaction mixtures have driven the search for safer and more efficient alternatives. This guide provides an objective comparison of viable alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
The primary concern with using this compound and other organostannanes is their significant toxicity. Tributyltin compounds are known to be immunotoxic and can cause damage to organs through prolonged or repeated exposure.[1][2] This poses a considerable risk to researchers and raises environmental concerns regarding waste disposal. Furthermore, the removal of stoichiometric amounts of tin byproducts from the desired product can be challenging, often requiring specific and sometimes tedious workup procedures.[3][4] These drawbacks necessitate the exploration of alternative reagents that offer a better safety profile and simplify purification without compromising synthetic utility.
This guide focuses on two primary classes of alternatives: alkynylsilanes and terminal alkynes used in Sonogashira-type couplings. Alkynyl Grignard reagents also present a potential alternative, though their application can be limited by their basicity and functional group tolerance.
Comparative Analysis of Reagents
The choice of reagent for introducing an acetylene unit fundamentally depends on the specific requirements of the synthesis, including substrate compatibility, desired yield, and scalability. The following tables provide a summary of the key performance indicators for this compound and its leading alternatives.
| Reagent | Reaction Type | Typical Catalyst System | Key Advantages | Key Disadvantages |
| This compound | Stille Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Broad functional group tolerance; stable and easy to handle reagent. | High toxicity of reagent and byproducts; difficult removal of tin byproducts. |
| Alkynylsilanes (e.g., Bis(trimethylsilyl)acetylene) | Hiyama/Sonogashira-type Coupling | Pd(0) or Pd(II) catalyst, often with a fluoride (B91410) source (e.g., TBAF) or copper co-catalyst. | Low toxicity; silicon byproducts are generally easier to remove; reagent is stable.[5] | May require activation (e.g., by fluoride); can have lower reactivity than stannanes in some cases. |
| Terminal Alkynes | Sonogashira Coupling | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst, and a base (e.g., an amine). | Atom economical; avoids stoichiometric metallic reagents for the alkyne component; broad substrate scope.[6] | Requires a free terminal alkyne which may not be readily available; potential for homocoupling of the alkyne (Glaser coupling). |
| Alkynyl Grignard Reagents | Negishi/Kumada-type Coupling | Ni or Pd catalyst. | Readily prepared from terminal alkynes; avoids toxic heavy metals. | Highly basic, limiting functional group tolerance; sensitive to air and moisture. |
Quantitative Performance Data
The following table summarizes typical reaction yields for the synthesis of diarylacetylenes, a common application of these reagents, using different coupling strategies. It is important to note that direct comparisons are substrate-dependent, and optimization of reaction conditions is crucial for achieving high yields.
| Reaction | Aryl Halide | Acetylene Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Stille Coupling | Iodobenzene | This compound | Pd(PPh₃)₄ | Toluene (B28343) | 110 | 85-95 | [7] (representative) |
| Sonogashira Coupling | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | Room Temp. | 90-98 | [6] (representative) |
| Hiyama-type Coupling | Iodobenzene | Bis(trimethylsilyl)acetylene | Pd(OAc)₂, PPh₃, TBAF | DMF | 100 | 80-90 | [8] (representative) |
| Kumada-type Coupling | Bromobenzene | Ethynylmagnesium bromide | Ni(dppe)Cl₂ | THF | Reflux | 70-85 | (General procedure) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the Stille and Sonogashira couplings.
Protocol 1: Stille Coupling with this compound
This protocol describes the synthesis of a symmetrical diarylacetylene.
Materials:
-
Aryl iodide (2.0 mmol)
-
This compound (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, this compound, and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Stir vigorously for at least 30 minutes to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the solid tin byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol outlines the synthesis of a diarylacetylene using a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and logical relationships.
Caption: Rationale for seeking alternatives to organotin reagents.
Caption: Experimental workflow for a typical Stille coupling reaction.
Caption: Experimental workflow for a typical Sonogashira coupling.
Conclusion
While this compound has proven to be a versatile reagent for C-C bond formation, the significant drawbacks associated with its toxicity and the purification challenges posed by organotin byproducts make the exploration of alternatives a prudent and often necessary step in modern organic synthesis. Alkynylsilanes and terminal alkynes, utilized in Sonogashira-type couplings, stand out as excellent alternatives, offering a much-improved safety profile and more straightforward purification procedures. The choice between these alternatives will be dictated by the specific substrate, desired reactivity, and overall synthetic strategy. By considering the data and protocols presented in this guide, researchers can make informed decisions to select the most suitable reagent for their C-C bond-forming needs, leading to safer, cleaner, and more efficient chemical synthesis.
References
- 1. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
A Comparative Guide: Stille vs. Sonogashira Coupling for Diarylalkyne Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of diarylalkynes is a critical step in the creation of novel pharmaceuticals, functional materials, and complex molecular architectures.[1][2] Two of the most powerful palladium-catalyzed cross-coupling reactions for this purpose are the Stille and Sonogashira couplings. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
The Stille reaction creates carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide.[3][4][5][6] Conversely, the Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[7][8] Both reactions are cornerstones of modern organic synthesis, but they possess distinct advantages and disadvantages regarding substrate scope, reaction conditions, and practical considerations like toxicity and by-product removal.
Quantitative Comparison of Performance
The choice between Stille and Sonogashira coupling often depends on factors such as functional group tolerance, availability of starting materials, and desired reaction conditions. The following tables summarize key quantitative data for the synthesis of diarylalkynes using both methods.
| Parameter | Stille Coupling | Sonogashira Coupling | Notes |
| Nucleophile | Alkynylstannane (R-SnR'₃) | Terminal Alkyne (R-C≡C-H) | Stille requires pre-formation of the organotin reagent; Sonogashira uses the often commercially available terminal alkyne directly.[3][7] |
| Electrophile | Aryl/Vinyl Halides (I, Br, Cl), Triflates | Aryl/Vinyl Halides (I, Br), Triflates | Reactivity order for halides is generally I > Br > OTf > Cl for both reactions.[3][5][7] |
| Key Catalysts | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(0) complex and a Cu(I) co-catalyst (e.g., CuI) | Copper-free Sonogashira protocols exist but may require specific ligands or conditions.[7][8] |
| Base Required | Generally not required, but additives like CsF or LiCl can be used. | Amine base (e.g., Et₃N, DIPA, piperidine) is essential.[8][9] | The base in Sonogashira coupling serves to deprotonate the terminal alkyne.[9] |
| Solvents | Aprotic solvents (e.g., THF, DMF, Toluene) | Aprotic solvents (e.g., THF, DMF), Amines | The amine can sometimes serve as both base and solvent.[10] |
| Temperature | Often requires heating (40-120 °C) | Can often be performed at room temperature, especially with reactive halides.[7][11] | Milder conditions are a key advantage of the Sonogashira reaction.[7] |
Table 1. General Comparison of Reaction Parameters.
| Reaction Example | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille: 4-MeO-C₆H₄-I + (Ph-C≡C)SnBu₃ | Pd(PPh₃)₄ (3 mol%) | - | Toluene (B28343) | 100 | 16 | 95 | General representation |
| Stille: 4-NO₂-C₆H₄-Br + (Ph-C≡C)SnBu₃ | Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%) | CsF (2 eq) | Dioxane | 100 | 12 | 89 | General representation |
| Sonogashira: 4-MeO-C₆H₄-I + Ph-C≡C-H | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 2 | 98 | General representation |
| Sonogashira: 4-NO₂-C₆H₄-Br + Ph-C≡C-H | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Piperidine | DMF | 80 | 6 | 92 | General representation |
Table 2. Illustrative Examples of Diarylalkyne Synthesis. (Note: These are representative conditions and yields may vary based on specific substrates and optimized procedures).
Key Distinctions and Considerations
Functional Group Tolerance: Both methods exhibit excellent functional group tolerance.[4][7][12] The Stille coupling is compatible with a wide array of functionalities, including esters, ketones, aldehydes, and nitro groups, due to its neutral or mildly basic reaction conditions.[12] The Sonogashira reaction, while also versatile, requires a base, which can sometimes interfere with base-sensitive functional groups. However, its typically milder conditions (often room temperature) can be advantageous for complex, thermally sensitive molecules.[7]
Reagent Toxicity and By-products: A significant drawback of the Stille coupling is the high toxicity of organostannane reagents and by-products.[3][5][13] The removal of tin-containing residues from the final product can be challenging and represents a major concern, particularly in pharmaceutical applications.[13][14] In contrast, the Sonogashira reaction is generally considered "greener." The primary by-products are ammonium (B1175870) salts, which are typically water-soluble and easily removed during workup. A potential side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), though this can often be minimized by running the reaction under an inert atmosphere.[7]
Reaction Mechanism and Catalytic Cycles
Understanding the catalytic cycles of both reactions is crucial for troubleshooting and optimization.
Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][13]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]
-
Transmetalation: The alkynyl group is transferred from the organostannane to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups (aryl and alkynyl) are eliminated from the palladium complex, forming the diarylalkyne product and regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Stille coupling reaction.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]
-
Palladium Cycle: Similar to the Stille reaction, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[7]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[7][9] This activated alkyne species is then transferred to the palladium center in the transmetalation step.[7]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols
The following are generalized experimental procedures for the synthesis of a diarylalkyne. Researchers should consult the primary literature for specific substrate optimizations.
General Protocol for Stille Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate anhydrous solvent (e.g., toluene or DMF).[13]
-
Reagent Addition: Add the alkynylstannane (1.1-1.2 eq) to the reaction mixture via syringe. If required, additives such as LiCl or CuI can be added at this stage.[13]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. To remove tin by-products, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF).[13] The resulting precipitate (tributyltin fluoride) can be removed by filtration through celite.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
General Protocol for Sonogashira Coupling
-
Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (2-10 mol%) in a suitable solvent (e.g., THF or DMF).[10]
-
Reagent Addition: Degas the solution by bubbling with argon for 15-20 minutes. Add the amine base (e.g., triethylamine, ~2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[15]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (as required) under an inert atmosphere. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic phase sequentially with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.[16]
Conclusion
Both the Stille and Sonogashira couplings are exceptionally powerful and versatile methods for the synthesis of diarylalkynes.
Choose Stille Coupling when:
-
The terminal alkyne is unstable or difficult to handle.
-
Strictly neutral reaction conditions are required due to highly base-sensitive functional groups.
-
The required alkynylstannane is readily available or easily synthesized.
Choose Sonogashira Coupling when:
-
Milder reaction conditions (room temperature) are preferred.
-
Toxicity and by-product removal are significant concerns (i.e., for pharmaceutical and materials science applications).
-
The corresponding terminal alkyne is commercially available and cost-effective.
Ultimately, the decision rests on a careful evaluation of the specific substrates, desired reaction scale, and the practical constraints of the laboratory. For many applications, the milder conditions and more environmentally benign profile of the Sonogashira reaction make it the preferred method for constructing the diarylalkyne framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. ijnc.ir [ijnc.ir]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Diphenylacetylene: Stille vs. Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two popular palladium-catalyzed cross-coupling reactions for the synthesis of diphenylacetylene (B1204595): the Stille coupling utilizing bis(tributylstannyl)acetylene and the Sonogashira coupling. This analysis is supported by detailed experimental protocols and comparative ¹H and ¹³C NMR data to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Stille vs. Sonogashira for Diphenylacetylene Synthesis
| Feature | Stille Coupling with this compound | Sonogashira Coupling |
| Acetylene (B1199291) Source | This compound | Phenylacetylene (B144264) |
| Coupling Partner | Iodobenzene (B50100) | Iodobenzene |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., NEt₃) |
| Byproducts | Tributyltin halides (toxic) | Triethylammonium halides |
| Reaction Conditions | Typically anhydrous and inert atmosphere | Generally tolerant to a wider range of conditions, often requires a base |
Reaction Pathways
The synthesis of diphenylacetylene via these two methods can be visualized as follows:
Caption: Comparative pathways for diphenylacetylene synthesis.
Experimental Protocols
Stille Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (B28343)
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
-
Celite
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), iodobenzene (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir the biphasic mixture vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield pure diphenylacetylene.
Sonogashira Coupling of Phenylacetylene with Iodobenzene
Materials:
-
Phenylacetylene
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware
Procedure:
-
To a flask, add iodobenzene (1.0 eq), phenylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford pure diphenylacetylene.
¹H and ¹³C NMR Data Comparison
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the starting materials and the final product, diphenylacetylene.
Table 1: ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound | - | ~0.9 (t, 18H, -CH₃), ~1.3 (m, 12H, -CH₂-CH₃), ~1.5 (m, 12H, -Sn-CH₂-CH₂-), ~0.9 (t, 12H, Sn-CH₂-) |
| Iodobenzene | ~7.8 (d, 2H), ~7.3 (t, 1H), ~7.1 (t, 2H) | - |
| Phenylacetylene | ~7.5 (m, 2H), ~7.3 (m, 3H) | ~3.1 (s, 1H, ≡C-H) |
| Diphenylacetylene | ~7.5 (m, 4H), ~7.3 (m, 6H) | - |
Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | Acetylenic Carbons | Aromatic Carbons | Alkyl Carbons |
| This compound | ~113.0 | - | ~29.1, ~27.3, ~13.7, ~10.9 |
| Iodobenzene | - | ~137.5, ~130.1, ~128.2, ~94.3 (C-I) | - |
| Phenylacetylene | ~83.5, ~77.4 | ~132.2, ~128.9, ~128.4, ~122.1 | - |
| Diphenylacetylene | ~89.4 | ~131.6, ~128.4, ~128.3, ~123.2 | - |
Performance Comparison and Discussion
Stille Coupling:
The Stille coupling offers a reliable method for the synthesis of symmetrical alkynes like diphenylacetylene. A key advantage is the commercial availability of this compound, which serves as a direct source of the acetylene unit. The reaction conditions are generally mild, and the palladium catalyst loading can often be kept low. However, a significant drawback is the formation of stoichiometric amounts of toxic and difficult-to-remove organotin byproducts. The workup procedure requires a fluoride wash to precipitate the tin species, which can sometimes complicate purification.
Sonogashira Coupling:
The Sonogashira coupling is a widely used and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. For the synthesis of diphenylacetylene, it offers the advantage of using readily available and less toxic starting materials compared to the Stille coupling. The byproducts are typically amine salts, which are easily removed by aqueous workup. The reaction is often fast and proceeds under mild conditions. A potential consideration is the need for a copper co-catalyst, which can sometimes lead to the formation of homocoupled diacetylene byproducts (Glaser coupling). However, careful control of reaction conditions can minimize this side reaction.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Conclusion
Both the Stille and Sonogashira couplings are effective methods for the synthesis of diphenylacetylene. The choice between the two often depends on the specific requirements of the synthesis, including tolerance for toxic byproducts, cost of reagents, and the desired scale of the reaction. For applications where tin contamination is a major concern, the Sonogashira coupling is the preferred method. However, if the starting materials for the Stille coupling are readily available and efficient purification methods are in place, it remains a viable and robust synthetic strategy. The provided NMR data serves as a reliable reference for the characterization of the starting materials and the final product, ensuring the successful outcome of the chosen synthetic route.
Mass spectrometry techniques for characterizing organotin compounds
A Comprehensive Guide to Mass Spectrometry Techniques for the Characterization of Organotin Compounds
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the selection of an appropriate analytical methodology is critical for obtaining accurate and reliable results. This guide provides a detailed comparison of the primary mass spectrometry (MS) techniques utilized for the speciation and quantification of organotin compounds. The comparison is supported by experimental data and detailed protocols to aid in methodology selection.
Organotin compounds are a class of organometallic chemicals with widespread industrial and agricultural applications. However, their toxicity and persistence in the environment necessitate sensitive and selective analytical methods for their detection and quantification in various matrices, including environmental, food, and consumer products. Mass spectrometry has emerged as the gold standard for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) being the most prominent techniques.[1]
Comparison of Key Mass Spectrometry Techniques
The choice of an analytical technique for organotin compounds is often dictated by the sample matrix, the specific organotin species of interest, and the required detection limits. While GC-based methods have been traditionally favored, LC-MS/MS is emerging as a preferred technique due to simplified sample preparation and shorter analysis times.[1][2] ICP-MS, particularly when coupled with a chromatographic front-end, offers exceptional sensitivity for tin detection.[1]
Data Presentation: Performance of Mass Spectrometry Techniques for Organotin Analysis
The following tables summarize the performance characteristics of GC-MS, LC-MS/MS, and HPLC-ICP-MS for the analysis of various organotin compounds.
| Technique | Analyte | Matrix | Derivatization | Detection Limit (LOD/LOQ) | Recovery (%) | Linearity (R²) | Reference |
| GC-MS/MS | 17 Organotins | Beverages | NaBEt₄ | 0.0001 - 0.0200 mg/L (working range) | 70.0 - 120.0 | > 0.995 | [3] |
| GC-MS/MS | Butyltins & Phenyltins | Water | Grignard Reagent | 0.26 - 0.84 pg of Sn (Method Detection Limit) | 90 - 122 (calibrated) | - | [4] |
| GC-MS/MS | TBTCl | Sediments | None (innovative solvent mixture) | < 0.1 ng/g (LOD), < 1.5 ng/g (LOQ) | - | - | |
| GC-ICP-MS | TBT | Sediments | NaBEt₄ | - | - | - | [5] |
| LC-MS/MS | TBT, Fentin, Cyhexatin, Fenbutatin oxide | Apple, Potato | None | 2 µg/kg | 85 - 115 | > 0.99 | [2] |
| LC-MS/MS | TBT, Fentin, Cyhexatin, Fenbutatin oxide | Seawater | None | 50 ng/L | 85 - 115 | > 0.99 | [2] |
| LC-MS/MS | TBT, TPT, DBT, DPT | Plastic Food Packaging | None | 0.1 - 0.8 µg/kg | 68 - 113 | - | [6] |
| HPLC-ICP-MS | 11 Organotins | Workplace Air | None | 0.14 - 0.57 µg Sn/L | - | - | [7] |
| HPLC-ICP-MS | TBT | Drinking Water | None | 4 ng/L (environmental detection limit) | - | - | [8] |
Experimental Protocols
Detailed methodologies for the key mass spectrometry techniques are provided below. These protocols represent a synthesis of common practices reported in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For organotin analysis, a derivatization step is typically required to increase the volatility and thermal stability of the target analytes.
Sample Preparation and Derivatization:
-
Extraction: Organotin compounds are extracted from the sample matrix using an appropriate solvent. For solid samples like sediment, a common method involves extraction with a mixture of toluene (B28343) and methanol (B129727). For water samples, liquid-liquid extraction with a non-polar solvent like pentane (B18724) is often used.[9]
-
Derivatization: The extracted organotins are derivatized to form more volatile tetraalkyltin compounds. Common derivatizing agents include:
-
Cleanup: The derivatized extract may require a cleanup step, for example, using a silica (B1680970) gel column to remove interfering matrix components.[10]
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Injector: Splitless injection is commonly used to maximize the transfer of analytes to the column.[11]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation.[9]
-
Oven Temperature Program: A temperature gradient is applied to separate the derivatized organotin compounds based on their boiling points.[11]
-
-
Mass Spectrometer (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), has the significant advantage of often not requiring a derivatization step, which simplifies sample preparation.[2][12]
Sample Preparation:
-
Extraction: A simple and rapid extraction with a solvent like acetonitrile (B52724) is often sufficient for various matrices, including food and textiles.[2] For sediment samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be employed.[13]
-
Dilution: The extract is typically diluted with water or a suitable solvent before injection to minimize matrix effects.[2]
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of organotin compounds.[2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid and ammonium (B1175870) formate, is used to achieve separation.[2][13]
-
-
Mass Spectrometer (MS/MS):
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique that provides exceptional sensitivity for the detection of tin. When coupled with a separation technique like HPLC, it allows for the speciation of different organotin compounds. A key advantage of HPLC-ICP-MS is that it does not require derivatization.[5][8]
Sample Preparation:
-
Extraction: Similar to LC-MS, extraction is performed using an appropriate solvent. For water samples, direct injection may be possible after filtration. For solid samples, an extraction step is necessary.
-
Dilution: The extract is diluted with a suitable solvent compatible with the HPLC mobile phase.
Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A C18 reversed-phase column is often used.[7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water, organic solvent, and additives like triethylamine (B128534) and tropolone (B20159) is employed.[7][14]
-
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS):
-
Plasma: An argon plasma is used to ionize the eluent from the HPLC.
-
Mass Analyzer: A quadrupole or sector field mass analyzer is used to separate the tin isotopes. The intensity of the tin signal is monitored over time to generate a chromatogram.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
While less common for routine quantitative analysis of small organotin compounds, MALDI-TOF MS is a powerful technique for the characterization of organometallic and coordination complexes.[15][16] It is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds.[17] For air- and moisture-sensitive organometallic complexes, analysis can be performed under an inert atmosphere.[17] Research in this area is ongoing, and its application for quantitative organotin analysis in complex matrices is still being explored.[16]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.jp [sciex.jp]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 8. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. benchchem.com [benchchem.com]
- 12. Organotin compounds [sciex.com]
- 13. mdpi.com [mdpi.com]
- 14. apps.nelac-institute.org [apps.nelac-institute.org]
- 15. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
Suzuki Coupling: A Superior and Safer Alternative to Stille Coupling for Carbon-Carbon Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and functional materials. For decades, the Stille and Suzuki-Miyaura couplings have been two of the most powerful methods for this purpose. While both are effective, the Suzuki coupling has increasingly become the preferred method in many applications, largely due to the significant drawbacks associated with the tin reagents used in the Stille reaction. This guide provides a detailed comparison of the two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Distinctions Between Suzuki and Stille Couplings
The fundamental differences between the Suzuki and Stille couplings lie in the nature of the organometallic reagents they employ. The Suzuki coupling utilizes organoboron compounds, such as boronic acids and their esters, while the Stille coupling relies on organotin compounds (stannanes). This distinction has profound implications for toxicity, reaction conditions, and byproduct removal.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][3][4] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[5] | Organostannanes are generally stable to air and moisture.[4][5] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[1][6] | Often proceeds under neutral or mildly basic conditions.[1][5] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases.[5] | Excellent, tolerates a wide range of functional groups.[5][7] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1][5] | Tin-based byproducts can be challenging to remove completely from the product.[1][5] |
Performance Comparison: A Look at the Experimental Data
The choice between Suzuki and Stille coupling often hinges on the specific substrates and desired outcomes. While the Stille coupling can sometimes offer advantages for substrates with base-sensitive functional groups, the Suzuki coupling often provides comparable or even superior yields with the significant benefit of lower toxicity.
A comparative study on the functionalization of diazocines highlights the performance of both methods with various aromatic bromides.[8]
| Aryl Bromide | Coupling Method | Yield (%) |
| 4-Bromotoluene | Stille | 92 |
| Suzuki | 91 | |
| 4-Bromoanisole (electron-rich) | Stille | 90 |
| Suzuki | 95 | |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Stille | 89 |
| Suzuki | 80 | |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | Stille | 86 |
| Suzuki | 60 | |
| 2-Bromothiophene (heterocycle) | Stille | 90-94 |
| Suzuki | 57-66 |
As the data indicates, for simple aryl bromides, both couplings provide excellent yields. The Suzuki coupling showed a higher yield with the electron-rich substrate, while the Stille coupling was more effective for the electron-deficient and sterically hindered substrates, as well as for heterocyclic compounds.[8] However, the challenges of tin byproduct removal and the high toxicity of organostannanes often outweigh the potential for higher yields in these specific cases, prompting researchers to optimize Suzuki coupling conditions instead.
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings are similar, involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In the Suzuki coupling, a base is required to activate the organoboron compound, forming a boronate species that facilitates the transfer of the organic group to the palladium center.[6]
Caption: Catalytic cycle of the Stille coupling.
Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to transfer its organic group directly to the palladium complex.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for both Suzuki and Stille couplings.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed toluene (B28343) (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.[7]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.
-
Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of KF to precipitate tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Decision Workflow: Choosing Between Suzuki and Stille Coupling
The selection of the appropriate coupling method can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion: The Clear Advantages of Suzuki Coupling
While both the Suzuki and Stille couplings are powerful tools for C-C bond formation, the Suzuki coupling is often the superior choice for several compelling reasons. The low toxicity of organoboron reagents and their byproducts makes it a significantly "greener" and safer alternative, a critical consideration in both academic research and industrial drug development.[2] The byproducts of the Suzuki reaction are also generally easier to remove, simplifying purification.
Although the Stille coupling may offer advantages in specific cases, such as with highly base-sensitive or sterically hindered substrates, the significant toxicity and purification challenges associated with organotin compounds are major deterrents.[4][5] In many instances, optimization of the Suzuki coupling conditions, such as the choice of base, solvent, and ligand, can overcome its limitations, making it the more versatile and practical choice for a wide range of synthetic applications. Ultimately, the reduced environmental impact and enhanced safety profile firmly establish the Suzuki coupling as the preferred alternative to the Stille coupling in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Tributylstannyl and Trimethylstannyl Acetylenes in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. A key component of this palladium-catalyzed reaction is the organostannane reagent. Among the various organostannanes utilized, stannyl (B1234572) acetylenes are pivotal for the introduction of alkyne moieties, which are prevalent in pharmaceuticals, natural products, and materials science. This guide provides an objective comparison of two commonly employed classes of stannyl acetylenes: tributylstannyl acetylenes and trimethylstannyl acetylenes. The comparison focuses on their relative reactivity, practical handling considerations, and provides supporting experimental context.
Executive Summary
Trimethylstannyl acetylenes generally exhibit higher reactivity in Stille coupling reactions compared to their tributylstannyl counterparts. This enhanced reactivity is primarily attributed to a faster rate of transmetalation, which is often the rate-determining step in the catalytic cycle. However, this increased reactivity comes at the cost of significantly higher toxicity. Conversely, tributylstannyl acetylenes, while less reactive, are less toxic and their byproducts can be easier to remove from reaction mixtures. The choice between these reagents often represents a trade-off between reaction efficiency and safety or purification concerns.
Data Presentation: A Comparative Overview
| Feature | Tributylstannyl Acetylenes | Trimethylstannyl Acetylenes | Key Considerations |
| Relative Reactivity | Moderate to Good | High | Trimethylstannyl derivatives often provide higher yields and/or require shorter reaction times[1]. |
| Toxicity | Moderately toxic[2]. | Highly toxic[3]. | Stringent safety protocols are imperative when handling trimethylstannyl compounds. |
| Byproduct Removal | Tributyltin halides are less volatile and can sometimes be removed via chromatography or fluoride (B91410) treatment[1]. | Trimethyltin halides are more volatile and highly toxic, complicating removal. | The larger butyl groups can facilitate chromatographic separation of tin byproducts. |
| NMR Spectroscopy | 1H NMR spectra can be complex due to butyl signals. | 1H NMR spectra are simpler with a characteristic singlet for the methyl groups. | Simpler NMR can aid in reaction monitoring and product characterization. |
| Stability | Generally stable to air and moisture[3][4]. | Generally stable to air and moisture[3][4]. | Both classes of reagents offer good benchtop stability. |
One study involving a solid-phase Stille coupling highlighted the practical difference in reactivity: a reaction with a phenyltributyltin coupling partner failed to proceed, whereas the corresponding phenyltrimethyltin reagent resulted in complete conversion to the desired product[1]. This underscores the potential for trimethylstannyl reagents to succeed where their tributyl-substituted analogues may be inadequate.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of working with these reagents. Below are representative protocols for the Stille coupling of an aryl iodide with both a tributylstannyl and a trimethylstannyl acetylene.
Protocol 1: Stille Coupling of Iodobenzene (B50100) with (Phenylethynyl)tributylstannane
This protocol is a general representation of a Stille coupling reaction.
Materials:
-
Iodobenzene
-
(Phenylethynyl)tributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%) and AsPh₃ (6 mol%).
-
Add anhydrous DMF and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add iodobenzene (1.0 equivalent) to the flask.
-
Finally, add (phenylethynyl)tributylstannane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diphenylacetylene.
Protocol 2: Stille Coupling of an Aryl Iodide with a Bis(trimethylstannyl)tellurophene
This protocol is adapted from the synthesis of arylated tellurophenes and demonstrates the use of a trimethylstannyl reagent[5].
Materials:
-
2,5-Bis(trimethylstannyl)tellurophene
-
Aryl iodide (e.g., iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, charge a reaction vial with 2,5-bis(trimethylstannyl)tellurophene (1.0 equivalent), the aryl iodide (2.2 equivalents), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and CsF (2.5 equivalents).
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for the specified time (e.g., 16 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway of the Stille coupling reaction and the logical relationship in choosing between tributylstannyl and trimethylstannyl acetylenes.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Decision framework for selecting the appropriate stannyl acetylene.
Conclusion
The selection between tributylstannyl and trimethylstannyl acetylenes for Stille coupling is a critical decision that balances reactivity with practical and safety considerations. Trimethylstannyl acetylenes offer the advantage of higher reactivity, which can be crucial for challenging coupling reactions or when high yields are paramount. However, their high toxicity necessitates stringent handling procedures. Tributylstannyl acetylenes provide a safer, albeit less reactive, alternative with the added benefit of more manageable byproduct removal. For many applications, the moderate reactivity of tributylstannyl derivatives is sufficient, making them a common choice. Ultimately, the optimal reagent depends on the specific substrates, the desired reaction outcome, and the laboratory's capabilities for handling highly toxic materials.
References
- 1. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Analytical methods for determining the purity of Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research, the purity of reagents is paramount. Bis(tributylstannyl)acetylene is a key reagent in Stille cross-coupling reactions, valued for its ability to introduce an acetylene (B1199291) moiety.[1][2] Ensuring its purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative overview of analytical methods for determining the purity of this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis of Organostannanes
Organotin compounds, or organostannanes, are widely utilized in organic synthesis due to their stability and reactivity.[1] However, their potential toxicity necessitates careful handling and accurate purity assessment.[3] Several analytical techniques can be employed to determine the purity of this compound, each with its own advantages and limitations. This guide will focus on a comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. As a point of comparison, data for an alternative reagent, Bis(trimethylsilyl)acetylene, will also be presented.
Analytical Methods for Purity Determination
A summary of the primary analytical methods for assessing the purity of this compound is presented below, with a more detailed examination of each technique in the subsequent sections.
| Analytical Method | Principle | Information Obtained | Key Advantages | Potential Limitations |
| Quantitative ¹H NMR | The signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard.[4][5] | Purity (mol/mol %), identification and quantification of proton-containing impurities. | High precision and accuracy, non-destructive, relatively fast analysis time.[5] | Requires a suitable internal standard with no overlapping signals, potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[6][7] | Purity (area %), identification of volatile impurities based on mass spectra. | High sensitivity and selectivity, excellent for identifying volatile impurities.[6] | May require derivatization for less volatile compounds, potential for thermal degradation of the analyte.[8] |
| Elemental Analysis (C/H/N) | The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of each element.[9][10] | Elemental composition (%C, %H, %N). | Provides fundamental information about the elemental composition, useful for confirming the molecular formula.[11] | Does not identify or quantify specific impurities, requires a relatively pure sample for accurate results.[9] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[4]
Experimental Workflow:
Caption: Workflow for quantitative ¹H NMR analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene, chosen for its simple aromatic proton signals that are unlikely to overlap with the aliphatic signals of the analyte) into the same vial.
-
Add approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for organotin compounds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum using appropriate software. Apply phasing and baseline correction to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the triplet corresponding to the methyl protons of the butyl groups) and a signal from the internal standard (e.g., the singlet of the aromatic protons of 1,4-dinitrobenzene).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
Experimental Workflow:
Caption: Workflow for GC-MS purity analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent such as hexane (B92381) at a concentration of approximately 100 µg/mL.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS System: Agilent 5977A or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the total ion chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra with a commercial library (e.g., NIST).
-
Elemental Analysis
Principle: This technique determines the weight percentage of carbon, hydrogen, and nitrogen in a sample through combustion analysis. The results are compared to the theoretical values for the pure compound.[9]
Experimental Workflow:
Caption: Workflow for elemental analysis.
Detailed Protocol:
-
Sample Preparation:
-
Due to the air-sensitivity of some organotin compounds, sample preparation should ideally be performed in an inert atmosphere (e.g., a glovebox).
-
Accurately weigh 2-3 mg of this compound into a pre-weighed tin capsule.
-
Seal the capsule to prevent exposure to air.
-
-
Instrumental Analysis:
-
Analyze the sample using a CHN elemental analyzer.
-
The instrument combusts the sample in a pure oxygen environment, and the resulting gases are separated and quantified by a thermal conductivity detector.[10]
-
-
Data Analysis:
-
The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
Compare the experimental values to the theoretical values for C₂₆H₅₄Sn₂ (C: 51.69%, H: 9.01%). A deviation of ±0.4% is generally considered acceptable.[11]
-
Comparison of Purity Data
The following tables summarize the expected and typical purity data for this compound and the alternative compound, Bis(trimethylsilyl)acetylene, obtained by the described analytical methods.
Table 1: Purity Data for this compound
| Analytical Method | Parameter | Expected/Typical Value | Source |
| Quantitative ¹H NMR | Purity (mol/mol %) | > 95% | [12] |
| GC-MS | Purity (area %) | > 95% | - |
| Elemental Analysis | % Carbon | 51.69 ± 0.4 | Theoretical |
| % Hydrogen | 9.01 ± 0.4 | Theoretical | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | ~0.9 (t, 18H), ~1.3 (m, 12H), ~1.5 (m, 12H), ~0.8-1.0 (m, 12H) | [13][14][15] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~112.5 (acetylenic), ~29.2, ~27.4, ~13.7, ~10.9 (butyl carbons) | [16][17] |
| ¹¹⁹Sn NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~ -70 | - |
Table 2: Purity Data for Bis(trimethylsilyl)acetylene (Alternative)
| Analytical Method | Parameter | Expected/Typical Value | Source |
| Quantitative ¹H NMR | Purity (mol/mol %) | > 98% | - |
| GC-MS | Purity (area %) | > 98% | [18] |
| Elemental Analysis | % Carbon | 56.40 ± 0.4 | Theoretical |
| % Hydrogen | 10.65 ± 0.4 | Theoretical | |
| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ, ppm) | ~0.15 (s, 18H) | [19][20] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~113.1 (acetylenic), ~0.0 (methyl carbons) | [21] |
Conclusion
The purity of this compound can be reliably determined using a variety of analytical techniques.
-
Quantitative ¹H NMR offers a highly accurate and precise method for determining molar purity without the need for a specific reference standard for the analyte itself.
-
GC-MS is a powerful tool for identifying and quantifying volatile impurities, providing complementary information to NMR.
-
Elemental analysis serves as a fundamental check of the elemental composition and is particularly useful for confirming the identity of a newly synthesized batch.
The choice of method will depend on the specific requirements of the research, the available instrumentation, and the nature of the expected impurities. For a comprehensive purity assessment, a combination of these techniques is recommended. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their this compound and ensure the reliability of their subsequent synthetic endeavors.
References
- 1. 有機スズ試薬 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. agilent.com [agilent.com]
- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpat.toscana.it [arpat.toscana.it]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 双(三丁基甲锡烷基)乙炔 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 15. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. dev.spectrabase.com [dev.spectrabase.com]
Validating the Structure of Polymers from Bis(tributylstannyl)acetylene: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of polymers synthesized using bis(tributylstannyl)acetylene. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a pivotal role in diverse fields, including drug delivery and biomedical applications. Among the various synthetic methodologies, Stille polycondensation has emerged as a powerful tool for creating conjugated polymers, such as poly(aryleneethynylene)s. A key monomer in these syntheses is this compound, which allows for the introduction of acetylene (B1199291) units into the polymer backbone. Accurate structural validation of the resulting polymers is paramount to understanding their structure-property relationships and ensuring their suitability for specific applications.
This guide details the primary analytical techniques for characterizing the structure of polymers synthesized from this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).
Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing insights into monomer incorporation, chain microstructure, and end groups.[1][2][3] For poly(aryleneethynylene)s synthesized from this compound, both ¹H and ¹³C NMR are crucial for confirming the polymer structure.
Comparative NMR Data:
The following table summarizes typical chemical shifts observed in the ¹H and ¹³C NMR spectra of poly(aryleneethynylene)s, the class of polymers synthesized using this compound.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic Protons | 6.8 - 8.5 | [4][5] |
| ¹H | Alkyl Protons on Side Chains | 0.8 - 4.0 | [4] |
| ¹³C | Acetylenic Carbons (-C≡C-) | 85 - 95 | [4][5] |
| ¹³C | Aromatic Carbons | 120 - 155 | [4][5][6] |
| ¹³C | Alkyl Carbons on Side Chains | 14 - 70 | [4] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds, spectral width of -2 to 12 ppm.
-
Integrate the signals to determine the relative ratios of different types of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural validation of polymers.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[7] It separates polymer molecules based on their hydrodynamic volume in solution. For poly(aryleneethynylene)s, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which reflects the breadth of the molecular weight distribution.
Comparative GPC Data for Poly(aryleneethynylene)s:
The following table presents typical molecular weight data for poly(aryleneethynylene)s synthesized via Stille polycondensation, highlighting the influence of reaction conditions on the resulting polymer properties.
| Monomers | Catalyst | Solvent | Mn (kDa) | Mw (kDa) | PDI | Reference |
| This compound + Diiodo-A | Pd(PPh₃)₄ | Toluene | 10 - 25 | 20 - 50 | 1.8 - 2.5 | [4][7] |
| This compound + Dibromo-B | Pd₂(dba)₃ / P(o-tol)₃ | THF | 15 - 30 | 35 - 70 | 2.0 - 3.0 | [4][7] |
| This compound + Diiodo-C | PdCl₂(PPh₃)₂ | DMF | 8 - 20 | 15 - 40 | 1.9 - 2.8 | [4][7] |
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare a dilute solution of the polymer (0.1-1.0 mg/mL) in a suitable solvent (e.g., THF, chloroform) that is also used as the mobile phase. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), a detector (typically a refractive index detector, and optionally a UV or light scattering detector), and a column oven.
-
Analysis Conditions:
-
Mobile Phase: High-purity, degassed solvent (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Acquisition and Analysis: Inject the filtered sample solution and record the chromatogram. Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample.
Workflow for GPC Analysis:
Caption: Workflow for GPC-based molecular weight determination.
Mass Spectrometry for End-Group Analysis and Structural Confirmation
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful technique for characterizing synthetic polymers.[1][8][9][10][11] It provides information on the absolute molecular weight of individual polymer chains, the repeating monomer unit mass, and the structure of end groups.[8]
Comparative Mass Spectrometry Data:
The table below illustrates the type of information that can be obtained from MALDI-TOF MS analysis of poly(aryleneethynylene)s.
| Polymer | Matrix | Cationizing Agent | Observed m/z Series | Inferred End Groups | Reference |
| PAE-1 | Dithranol | AgTFA | [Monomer]n + H + Ag⁺ | H / H | [8] |
| PAE-2 | DCTB | NaTFA | [Monomer]n + Br + Na⁺ | H / Br | [8] |
| PAE-3 | HABA | KTFA | [Monomer]n + SnBu₃ + K⁺ | H / SnBu₃ | [8] |
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid) in a volatile solvent (e.g., THF, acetone).
-
Analyte Solution: Prepare a dilute solution of the polymer (approx. 1 mg/mL) in the same solvent.
-
Cationizing Agent: Prepare a solution of a cationizing salt (e.g., AgTFA, NaTFA) in the same solvent.
-
Spotting: Mix the matrix, analyte, and cationizing agent solutions in a specific ratio (e.g., 10:1:1 v/v/v) and spot a small amount (0.5-1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.
-
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Irradiate the sample spot with a pulsed laser (e.g., nitrogen laser, 337 nm).
-
Acquire the mass spectrum in reflectron mode for higher resolution.
-
Calibrate the instrument using a known standard.
-
-
Data Analysis: Analyze the resulting spectrum to identify the repeating unit mass and the masses of the end groups. The mass of a polymer chain can be calculated as: m/z = n * M_monomer + M_end-group1 + M_end-group2 + M_cation.
Relationship between Analytical Techniques:
Caption: Interrelation of analytical techniques for polymer validation.
Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymers. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td).[7][12] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7][12]
Comparative Thermal Analysis Data:
The table below shows typical thermal properties for poly(aryleneethynylene)s, indicating their high thermal stability.
| Polymer | Atmosphere | Td (5% weight loss, °C) | Char Yield at 800°C (%) | Tg (°C) | Reference |
| PAE-A | Nitrogen | > 450 | > 60 | 120 - 150 | [13][14] |
| PAE-B | Air | > 400 | < 10 | 130 - 160 | [13][14] |
| PAE-C (with bulky side groups) | Nitrogen | > 480 | > 65 | 150 - 180 | [13][14] |
Experimental Protocol: TGA and DSC
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
Instrumentation: Use a TGA instrument and a DSC instrument.
-
TGA Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to 200 °C, cool to -50 °C, and then heat again to 200 °C, all at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature. The Tg is typically determined from the second heating scan.
-
-
Data Analysis: Analyze the TGA and DSC curves to determine the Td, char yield, and Tg.
By employing this suite of analytical techniques, researchers can confidently validate the structure of polymers synthesized from this compound, ensuring a thorough understanding of their molecular characteristics and thermal properties, which is essential for their application in advanced materials and drug development.
References
- 1. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ismar.org [ismar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ba333.free.fr [ba333.free.fr]
- 11. [PDF] MALDI TIME-OF-FLIGHT MASS SPECTROMETRY OF SYNTHETIC POLYMERS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Efficiency comparison of different palladium catalysts for Stille coupling
A Comparative Guide to Palladium Catalysts for Stille Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of commonly used palladium catalysts for the Stille coupling reaction, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in a Stille coupling reaction is influenced by various factors, including the nature of the substrates, the solvent system, the reaction temperature, and the presence of additives. Below is a summary of quantitative data from different studies, showcasing the performance of three widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and Palladium(II) acetate (B1210297) (Pd(OAc)2).
It is important to note that the following data is compiled from different experimental setups and does not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the general performance of each catalyst.
| Catalyst | Aryl Halide | Organostannane | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh3)4 | Aryl Bromides | Tetraphenyltin | PEG-400 | NaOAc | 100 | - | up to 97 | Confirmed as the most effective catalyst in this specific study[1]. |
| Pd(PPh3)4 | Brominated DPP | - | Toluene | - | reflux | - | ~6 (homocoupling) | Showed the lowest amount of homocoupling by-product, indicating higher selectivity[2]. |
| Pd2(dba)3/P(o-tol)3 | Brominated DPP | - | Chlorobenzene | - | 130 | - | ~11 (homocoupling) | Moderate formation of homocoupling by-product[2]. |
| Pd(OAc)2 | Iodobenzene | Tributylvinyltin | DMF | - | 50 | - | - | Used as a benchmark catalyst in a comparative study of iminophosphine palladium complexes[3]. |
Key Observations:
-
Pd(PPh3)4 often demonstrates high efficiency and selectivity, with reports of yields up to 97% and the lowest formation of homocoupling by-products in certain systems.[1][2]
-
Pd2(dba)3 , typically used with a phosphine (B1218219) ligand such as P(o-tol)3, is a common and effective catalyst system, though it may lead to a higher degree of homocoupling compared to Pd(PPh3)4 in specific instances.[2]
-
Pd(OAc)2 serves as a versatile palladium source and is often used as a benchmark for comparison with other catalyst systems.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for Stille coupling reactions using the discussed palladium catalysts.
Protocol 1: Stille Coupling using Pd(PPh3)4 in a Green Solvent
This protocol is based on the highly efficient coupling of aryl bromides with tetraphenyltin.[1]
-
Reactants: Aryl bromide (4 equivalents), Tetraphenyltin (1 equivalent)
-
Catalyst: Pd(PPh3)4
-
Base: Sodium Acetate (NaOAc)
-
Solvent: Polyethylene glycol 400 (PEG-400)
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, tetraphenyltin, Pd(PPh3)4, and NaOAc in PEG-400.
-
Heat the mixture at 100 °C with stirring for the required reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product through extraction. The PEG-400 can be recovered and reused.
-
Protocol 2: Stille Coupling for Polymer Synthesis using Pd2(dba)3/P(o-tol)3
This protocol is adapted from a study on the synthesis of diketopyrrolopyrrole (DPP)-based polymers.[2]
-
Reactants: Brominated DPP monomer, Organostannane monomer
-
Catalyst System: Pd2(dba)3 with P(o-tolyl)3 (molar ratio 1:4)
-
Solvent: Chlorobenzene
-
Procedure:
-
To a reaction flask, add the brominated DPP monomer, the organostannane monomer, and chlorobenzene.
-
Add the Pd2(dba)3 and P(o-tolyl)3 catalyst system.
-
Degas the mixture and heat it to 130 °C under an inert atmosphere.
-
Stir the reaction for the specified duration to allow for polymerization.
-
After cooling, the polymer product is isolated by precipitation and further purified.
-
Visualizing the Stille Coupling
To better understand the processes involved in Stille coupling and catalyst comparison, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Bis(tributylstannyl)acetylene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of organotin compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Bis(tributylstannyl)acetylene, a highly toxic organotin reagent.
This compound and other organotin compounds are characterized by at least one tin-carbon bond and are recognized for their significant toxicity.[1] Exposure to these compounds can occur through inhalation, ingestion, and skin contact, with potential for severe health effects including neurotoxicity, immunotoxicity, and endocrine disruption.[1] The triorganotins, such as the tributyltin moieties in this compound, are generally considered the most toxic to mammals.[1] Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Hazard Profile and Safety Information
This compound is classified as a hazardous chemical, with the following hazard statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects).[2]
| Property | Value |
| Linear Formula | [[CH3(CH2)3]3SnC≡CSn[(CH2)3CH3]3] |
| CAS Number | 994-71-8 |
| Molecular Weight | 604.13 g/mol |
| Form | Liquid |
| Density | 1.147 g/mL at 25 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
| Water Solubility | Low to insoluble |
Experimental Protocol for Neutralization and Disposal
The primary objective of the disposal procedure is to convert the highly toxic organotin compound into less harmful inorganic tin species through oxidation.[3] This protocol outlines the steps for treating liquid waste containing this compound.
Materials:
-
Liquid waste containing this compound
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid[4]
-
Large, chemically resistant container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
All procedures must be conducted in a well-ventilated chemical fume hood.[5]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile rubber), and tight-sealing safety goggles or a face shield.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
-
Dilution of Organotin Waste:
-
Carefully transfer the liquid organotin waste to the treatment container.
-
If the waste is concentrated, it may be beneficial to dilute it with a suitable solvent to better control the subsequent oxidation reaction.
-
-
Oxidation:
-
Reaction Time:
-
Neutralization:
-
After the reaction is complete, check the pH of the treated waste.
-
If necessary, neutralize the solution to a pH between 6 and 8.[3]
-
-
Waste Disposal:
-
Although the toxicity has been reduced, the treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste.[3]
-
Transfer the treated waste to a designated hazardous waste container and label it appropriately according to your institution's guidelines.[3]
-
Decontamination of Glassware
Glassware that has been in contact with this compound requires thorough decontamination to remove residual organotin compounds.
Procedure:
-
Initial Rinse:
-
In a chemical fume hood, rinse the glassware with an organic solvent such as acetone (B3395972) or dichloromethane (B109758) (DCM) to remove the bulk of the organotin residues.[3][4]
-
Collect these rinses as "Organotin Waste" in a designated hazardous waste container.[3]
-
-
Oxidative Decontamination:
-
Final Cleaning:
-
After soaking, carefully remove the glassware from the decontamination bath and rinse it thoroughly with deionized water.
-
The glassware can then be washed using standard laboratory procedures.[3]
-
-
Disposal of Decontamination Bath:
-
The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste in accordance with institutional guidelines.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste and contaminated glassware.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Bis(tributylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, handling procedures, and disposal plans for Bis(tributylstannyl)acetylene. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a highly toxic organotin compound that can be absorbed through inhalation, ingestion, and skin contact.[1] It is crucial to handle this substance with extreme caution in a controlled laboratory environment.
Signal Word: Danger
Hazard Statements:
-
Toxic if swallowed or in contact with skin.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.
-
May damage fertility or the unborn child.[2]
-
Causes damage to organs (immune system, central nervous system) through prolonged or repeated exposure.[2]
-
Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A standard Level C ensemble is often recommended when working with organotin compounds.[1] The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield (8-inch minimum).[2][3] Contact lenses should not be worn.[4] |
| Hand | Double gloving with chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[4][5] |
| Body | Flame-retardant lab coat or coveralls.[5] An impervious apron or suit should be worn where there is a risk of splashing.[3] |
| Respiratory | A full-face or half-mask air-purifying respirator with a type ABEK (EN14387) filter.[1] All work must be conducted in a certified chemical fume hood.[1][5] |
| Footwear | Steel-toed, chemical-resistant boots.[1] |
Safe Handling and Operational Workflow
All operations involving this compound must be performed within a certified chemical fume hood with the sash positioned as low as possible.[1][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
Workflow for Handling this compound:
Protocol for Transferring the Reagent:
This compound is often supplied in Sure/Seal™ bottles and is air-sensitive.[1][5]
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Pierce the septum of the Sure/Seal™ bottle with a needle connected to a Schlenk line supplying an inert gas to maintain a positive pressure.[5]
-
Use a clean, dry syringe with a needle to pierce the septum and draw the desired amount of the reagent.[5]
-
Transfer the reagent to the reaction flask.
-
After transfer, flush the needle and syringe with a dry solvent (e.g., hexanes or toluene) into a designated waste container.[5]
-
Cover the puncture on the Sure/Seal™ bottle with tape, replace the cap, and seal with parafilm.[5]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2][3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[1][2] |
Storage and Disposal
Storage:
-
Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][4]
-
Store locked up.[2]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1]
Waste Decontamination and Disposal Protocol:
-
Liquid Waste:
-
Collect all liquid waste containing organotin compounds in a designated, labeled hazardous waste container.
-
It is recommended to treat liquid organotin waste to reduce its toxicity by oxidizing the organotins to less toxic inorganic tin compounds using commercial bleach or hydrogen peroxide before disposal.[1]
-
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, paper towels, septa) in a designated, labeled hazardous waste container.
-
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, dichloromethane) into the liquid hazardous waste container.[1]
-
Immerse the rinsed glassware in a decontamination bath of either commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid.[1]
-
The decontamination bath should be disposed of as hazardous waste.[1]
-
-
Final Disposal:
-
Dispose of all hazardous waste containers through your institution's environmental health and safety office.[2] Do not mix with other waste streams.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
